TMI-1
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S)-4-(4-but-2-ynoxyphenyl)sulfonyl-N-hydroxy-2,2-dimethylthiomorpholine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5S2/c1-4-5-11-24-13-6-8-14(9-7-13)26(22,23)19-10-12-25-17(2,3)15(19)16(20)18-21/h6-9,15,21H,10-12H2,1-3H3,(H,18,20)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZIHNYAZLXRRS-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=CC=C(C=C1)S(=O)(=O)N2CCSC(C2C(=O)NO)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CCOC1=CC=C(C=C1)S(=O)(=O)N2CCSC([C@@H]2C(=O)NO)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
TMI-1: A Technical Guide to a Dual Inhibitor of TACE and MMPs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of TMI-1, a potent, orally bioavailable dual inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE/ADAM17) and several matrix metalloproteinases (MMPs). TMI-1, identified through a structure-based design approach, has demonstrated significant therapeutic potential in preclinical models of rheumatoid arthritis and cancer.[1][2] This document details the discovery, synthesis, mechanism of action, and key biological data of TMI-1. It includes comprehensive experimental protocols for its synthesis and evaluation, alongside visualizations of relevant biological pathways and experimental workflows to support further research and development.
Introduction
Tumor Necrosis Factor-α (TNF-α) is a critical pro-inflammatory cytokine implicated in a range of autoimmune diseases, most notably rheumatoid arthritis.[1] The soluble, active form of TNF-α is released from its membrane-bound precursor by the proteolytic activity of TACE.[1] Consequently, inhibiting TACE presents a compelling therapeutic strategy for inflammatory disorders. TMI-1, with the chemical name (3S)-4-[[4-(2-Butyn-1-yloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-3-thiomorpholinecarboxamide, was developed as a potent inhibitor of TACE.[2] Furthermore, TMI-1 exhibits inhibitory activity against several matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and implicated in the pathogenesis of arthritis and cancer.[1][2] This dual inhibitory action suggests a broader therapeutic potential for TMI-1.
TMI-1 Compound Profile
| Property | Value | Reference |
| Chemical Name | (3S)-4-[[4-(2-Butyn-1-yloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-3-thiomorpholinecarboxamide | [2] |
| Molecular Formula | C₁₇H₂₂N₂O₅S₂ | [2] |
| Molecular Weight | 398.49 g/mol | [2] |
| CAS Number | 287403-39-8 | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (up to 20 mM) | [2] |
Mechanism of Action
TMI-1 functions as a dual inhibitor of TACE and various MMPs.[1] Its mechanism of action is centered on the hydroxamate moiety, which chelates the active site zinc ion essential for the catalytic activity of these metalloproteinases. By binding to the zinc atom, TMI-1 effectively blocks the enzymatic cleavage of their respective substrates.
Inhibition of TACE and TNF-α Release
TMI-1 inhibits TACE, thereby preventing the proteolytic cleavage of membrane-bound pro-TNF-α into its soluble, active 17-kDa form.[1] This leads to a reduction in the levels of circulating TNF-α, a key mediator of inflammation. The inhibition of TNF-α secretion by TMI-1 is selective, as it does not affect the secretion of other proinflammatory cytokines such as IL-1β, IL-6, and IL-8.[1]
Caption: TMI-1 Inhibition of TACE-mediated TNF-α Release.
Inhibition of Matrix Metalloproteinases
In addition to TACE, TMI-1 inhibits a range of MMPs, including MMP-1, MMP-2, MMP-7, MMP-9, MMP-13, and MMP-14.[2] These enzymes are involved in the degradation of extracellular matrix components, a process that is dysregulated in conditions like rheumatoid arthritis (cartilage destruction) and cancer (invasion and metastasis).
Quantitative Biological Data
The inhibitory potency of TMI-1 against various TACE and MMP enzymes has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.
| Enzyme | IC₅₀ (nM) | Reference |
| MMP-13 | 3 | [2] |
| MMP-2 | 4.7 | [2] |
| MMP-1 | 6.6 | [2] |
| ADAM17 (TACE) | 8.4 | [2] |
| MMP-9 | 12 | [2] |
| MMP-7 | 26 | [2] |
| MMP-14 | 26 | [2] |
Synthesis of TMI-1
While the seminal paper by Zhang et al. (2004) does not provide a detailed synthesis protocol, the synthesis of related thiomorpholine hydroxamate inhibitors has been described. The following represents a plausible synthetic route for TMI-1 based on established organic chemistry principles and published procedures for analogous compounds.
Caption: Plausible Synthetic Workflow for TMI-1.
Detailed Synthetic Protocol
Step 1: Sulfonylation of the Thiomorpholine Core
-
To a solution of the starting (3S)-2,2-dimethylthiomorpholine-3-carboxamide in a suitable aprotic solvent (e.g., dichloromethane), add a non-nucleophilic base (e.g., triethylamine).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of 4-(2-butyn-1-yloxy)benzene-1-sulfonyl chloride in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the sulfonamide intermediate.
Step 2: Hydroxamate Formation
-
Dissolve the sulfonamide intermediate in a suitable solvent mixture (e.g., methanol/dichloromethane).
-
Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide).
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to afford TMI-1.
Experimental Protocols
TACE and MMP Inhibition Assays (Fluorogenic Substrate)
This protocol describes a general method for determining the IC₅₀ values of TMI-1 against TACE and various MMPs using a fluorogenic peptide substrate.
Caption: General Workflow for TACE/MMP Inhibition Assay.
Materials:
-
Recombinant human TACE or MMP enzyme
-
Fluorogenic peptide substrate specific for the enzyme
-
TMI-1
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of TMI-1 in assay buffer.
-
In a 96-well plate, add the assay buffer, the specific enzyme, and the TMI-1 dilutions. Include wells with enzyme and buffer only (positive control) and buffer only (background).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths in a kinetic mode for 30-60 minutes at 37°C.
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Determine the percent inhibition for each TMI-1 concentration relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the TMI-1 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular Assay for TNF-α Secretion
This protocol details an in vitro cell-based assay to measure the inhibitory effect of TMI-1 on lipopolysaccharide (LPS)-induced TNF-α secretion from a human monocytic cell line (e.g., THP-1).
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
-
Lipopolysaccharide (LPS)
-
TMI-1
-
Human TNF-α ELISA kit
-
24-well cell culture plates
Procedure:
-
Seed THP-1 cells in a 24-well plate. For differentiation into macrophage-like cells, treat with PMA (e.g., 100 ng/mL) for 48-72 hours, followed by a wash and 24 hours in fresh media.
-
Pre-treat the cells with various concentrations of TMI-1 for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production. Include an unstimulated control.
-
Incubate for 4-6 hours at 37°C in a CO₂ incubator.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α secretion for each TMI-1 concentration compared to the LPS-stimulated control.
-
Determine the IC₅₀ value by plotting percent inhibition versus TMI-1 concentration.
Preclinical Efficacy
TMI-1 has demonstrated significant efficacy in animal models of disease. In a mouse model of collagen-induced arthritis, oral administration of TMI-1 led to a dose-dependent reduction in the clinical severity of the disease.[1] Furthermore, TMI-1 has shown cytotoxic activity against various tumor cell lines and has been shown to induce apoptosis in breast cancer models.
Conclusion
TMI-1 is a potent dual inhibitor of TACE and several MMPs with promising therapeutic potential for the treatment of inflammatory diseases and cancer. This technical guide provides a comprehensive overview of its discovery, synthesis, and biological evaluation, including detailed experimental protocols. The data and methodologies presented herein are intended to facilitate further research and development of TMI-1 and related compounds.
References
TMI-1: A Potent Dual Inhibitor of TACE and MMPs for Therapeutic Intervention
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
TMI-1 is a potent, orally bioavailable, thiomorpholine hydroxamate-based small molecule inhibitor targeting tumor necrosis factor-alpha converting enzyme (TACE), also known as ADAM17, and several matrix metalloproteinases (MMPs).[1] TACE and MMPs are key enzymes involved in a variety of physiological and pathological processes, including inflammation and cancer. Their dysregulation is implicated in the progression of diseases such as rheumatoid arthritis and breast cancer. TMI-1's ability to dually target these enzyme families makes it a compelling candidate for therapeutic development. This guide provides a comprehensive overview of TMI-1, focusing on its mechanism of action, inhibitory profile, and preclinical efficacy, with detailed experimental protocols and visual representations of its role in relevant signaling pathways.
Core Mechanism of Action: TACE/MMP Inhibition
TMI-1 exerts its therapeutic effects by inhibiting the enzymatic activity of TACE and various MMPs. TACE is the primary sheddase of tumor necrosis factor-alpha (TNF-α), converting its membrane-bound precursor to the soluble, pro-inflammatory cytokine. By inhibiting TACE, TMI-1 effectively suppresses the production of soluble TNF-α.[1] MMPs are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix (ECM) components. Dysregulated MMP activity is a hallmark of cancer, where it facilitates tumor growth, invasion, and metastasis. TMI-1's inhibition of specific MMPs contributes to its anti-tumor effects.
Quantitative Data: Inhibitory Profile of TMI-1
The inhibitory potency of TMI-1 against TACE and a panel of MMPs has been quantified through in vitro enzymatic assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below.
| Target Enzyme | IC50 (nM) |
| MMP-13 | 3 |
| MMP-2 | 4.7 |
| MMP-1 | 6.6 |
| TACE (ADAM17) | 8.4 |
| MMP-9 | 12 |
| MMP-7 | 26 |
| MMP-14 | 26 |
Data sourced from Tocris Bioscience.[1]
Preclinical Efficacy of TMI-1
In a Model of Rheumatoid Arthritis
TMI-1 has demonstrated efficacy in a murine model of rheumatoid arthritis, where it was shown to reduce the severity score of the disease.[1] This therapeutic effect is attributed to its potent inhibition of TACE, leading to reduced levels of pro-inflammatory TNF-α.
In Models of Breast Cancer
TMI-1 has shown significant anti-tumor activity in preclinical models of breast cancer. Notably, it displays selective cytotoxicity towards tumor cells and cancer stem cells while sparing non-malignant cells.[2] In vivo, treatment of MMTV-ERBB2/neu transgenic mice with TMI-1 at a dose of 100 mg/kg/day resulted in tumor apoptosis and inhibited mammary gland tumor development.[2] Furthermore, TMI-1 exhibits synergistic effects when combined with standard chemotherapy agents like docetaxel and doxorubicin, as well as the targeted therapy lapatinib.[2]
Experimental Protocols
In Vitro TACE/MMP Inhibition Assay
Objective: To determine the IC50 values of TMI-1 against TACE and various MMPs.
Materials:
-
Recombinant human TACE and MMP enzymes
-
Fluorogenic peptide substrate specific for each enzyme
-
TMI-1 compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of TMI-1 in the assay buffer.
-
In a 96-well plate, add the recombinant enzyme to each well.
-
Add the different concentrations of TMI-1 to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 30 minutes) at 37°C.
-
Calculate the reaction velocity (rate of fluorescence increase) for each concentration of TMI-1.
-
Plot the percentage of inhibition versus the logarithm of the TMI-1 concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of TMI-1 on breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., luminal, basal, ERBB2-overexpressing) and non-malignant control cells.[2]
-
Cell culture medium and supplements.
-
TMI-1 compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
96-well clear microplates.
-
Microplate reader.
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of TMI-1 (e.g., from 0.6 µM to 12.5 µM) for a specified duration (e.g., 24, 48, or 72 hours).[2] Include a vehicle control.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Caspase-Dependent Apoptosis Assay
Objective: To determine if TMI-1 induces apoptosis in a caspase-dependent manner in tumor cells.[2]
Materials:
-
Tumor cell lines of interest.
-
TMI-1 compound.
-
General caspase inhibitor (e.g., Z-VAD-FMK).
-
Annexin V-FITC and Propidium Iodide (PI) staining kit.
-
Flow cytometer.
Procedure:
-
Culture the tumor cells and treat them with an effective concentration of TMI-1, with or without a pre-treatment of a pan-caspase inhibitor.
-
After the desired incubation period, harvest the cells (including both adherent and floating cells).
-
Wash the cells with cold PBS and resuspend them in the binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). A significant reduction in the apoptotic population in the presence of the caspase inhibitor indicates caspase-dependent apoptosis.
In Vivo Murine Model of Breast Cancer
Objective: To evaluate the in vivo anti-tumor efficacy of TMI-1.
Animal Model:
-
MMTV-ERBB2/neu transgenic mice, which spontaneously develop mammary tumors.[2]
Treatment Protocol:
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer TMI-1 orally to the treatment group at a dose of 100 mg/kg/day.[2] The control group receives the vehicle.
-
Monitor tumor growth regularly by measuring tumor volume with calipers.
-
Observe the animals for any signs of toxicity or adverse effects throughout the treatment period.[2]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry for apoptosis markers).
Signaling Pathways and Experimental Workflow
TACE (ADAM17) Signaling Pathway and TMI-1 Inhibition
Caption: TMI-1 inhibits TACE-mediated cleavage of pro-TNF-α.
MMP Signaling in Cancer Progression and TMI-1 Inhibition
Caption: TMI-1 inhibits MMP-mediated ECM degradation.
Experimental Workflow for TMI-1 Evaluation
Caption: Preclinical evaluation workflow for TMI-1.
Conclusion
TMI-1 is a robust dual inhibitor of TACE and several MMPs with demonstrated preclinical efficacy in models of rheumatoid arthritis and breast cancer. Its selective cytotoxicity towards tumor cells and favorable oral bioavailability position it as a promising therapeutic candidate. The detailed experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals interested in further exploring the therapeutic potential of TMI-1 and similar targeted inhibitors.
References
TMI-1: A Technical Guide on its Molecular Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMI-1 is a potent, orally bioavailable thiomorpholine hydroxamate-based dual inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), and several matrix metalloproteinases (MMPs).[1][2] Initially investigated for the treatment of rheumatoid arthritis, TMI-1 has demonstrated significant tumor-selective cytotoxic action, positioning it as a promising candidate for cancer therapy, particularly in breast cancer.[3] This technical guide provides a comprehensive overview of the molecular structure, properties, and mechanism of action of TMI-1, with a focus on its signaling pathways and the experimental methodologies used for its characterization.
Molecular Structure and Chemical Properties
TMI-1's chemical structure is central to its inhibitory activity. The thiomorpholine hydroxamate moiety is crucial for its function, as it chelates the zinc ion present in the catalytic site of ADAM17 and MMPs.[1] Substitution of this hydroxamate group results in a significant loss of cytotoxic properties.[1]
Table 1: Physicochemical Properties of TMI-1
| Property | Value | Reference |
| Chemical Name | (3S)-4-[[4-(2-Butyn-1-yloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-3-thiomorpholinecarboxamide | [2] |
| Molecular Formula | C17H22N2O5S2 | [2] |
| Molecular Weight | 398.49 g/mol | [2] |
| LogD | 2.074 | [1] |
| CAS Number | 287403-39-8 | [2] |
| Purity | ≥98% (HPLC) | [2] |
| Solubility | DMSO (100 mM), Ethanol (20 mM) | [2] |
Mechanism of Action and Biological Activity
TMI-1 exerts its biological effects primarily through the inhibition of ADAM17 and various MMPs, leading to the induction of apoptosis in tumor cells and the suppression of inflammatory responses.[1][4]
Enzymatic Inhibition
TMI-1 demonstrates potent inhibition of several key enzymes involved in cancer progression and inflammation.
Table 2: TMI-1 IC50 Values for Target Enzymes
| Enzyme | IC50 (nM) | Reference |
| MMP-13 | 3 | [2] |
| MMP-2 | 4.7 | [2] |
| MMP-1 | 6.6 | [2] |
| ADAM17 (TACE) | 8.4 | [2] |
| MMP-9 | 12 | [2] |
| MMP-7 | 26 | [2] |
| MMP-14 | 26 | [2] |
Anti-Tumor Activity
TMI-1 exhibits selective cytotoxicity towards a wide range of tumor cell lines, with ED50 values ranging from 0.6 µM to 12.5 µM.[3] It is particularly effective against triple-negative and ERBB2-overexpressing breast cancer cells.[3] The anti-tumor effects of TMI-1 are primarily mediated through the induction of caspase-dependent apoptosis and cell cycle arrest at the G0/G1 phase.[1][3]
Anti-Inflammatory Activity
By inhibiting ADAM17, TMI-1 suppresses the shedding of TNF-α, a key pro-inflammatory cytokine.[2][4] This leads to a reduction in inflammatory signaling and the secretion of other inflammatory cytokines such as IL-1β and IL-6.[4] This anti-inflammatory property contributes to its protective effects against paclitaxel-induced neurotoxicity.[4]
Signaling Pathways
The inhibition of ADAM17 and MMPs by TMI-1 triggers downstream signaling cascades that culminate in apoptosis and reduced inflammation.
TMI-1 Mechanism of Action: Inhibition of ADAM17 and MMPs
Caption: TMI-1 inhibits ADAM17 and MMPs, leading to apoptosis and reduced inflammation.
TMI-1 Induced Apoptosis via ADAM17 Inhibition and TNF-α Pathway Modulation
Caption: TMI-1 inhibits ADAM17, reducing TNF-α signaling and inducing extrinsic apoptosis.
TMI-1 Induced Apoptosis via MMP Inhibition and EGFR/STAT3 Pathway Modulation
Caption: TMI-1 inhibition of MMP-9 inactivates EGFR/STAT3 signaling, promoting intrinsic apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of TMI-1.
Cell Viability Assay
Objective: To determine the dose-dependent effect of TMI-1 on the viability of cancer cell lines.
Methodology (Alamar Blue Assay):
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of TMI-1 (e.g., 0.1 to 50 µM) or DMSO as a vehicle control.
-
Incubate the cells for a specified period (e.g., 5 days).
-
Add Alamar blue reagent (10% of the culture volume) to each well.
-
Incubate for 4-6 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (DMSO-treated) cells.
Apoptosis Assay
Objective: To quantify the induction of apoptosis by TMI-1.
Methodology (Annexin V/7-AAD Double Staining and Flow Cytometry):
-
Treat cells with the desired concentrations of TMI-1 for a specified time (e.g., 48 hours).
-
Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and 7-Aminoactinomycin D (7-AAD) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, 7-AAD negative), late apoptosis (Annexin V positive, 7-AAD positive), and necrosis (Annexin V negative, 7-AAD positive).
Western Blotting
Objective: To analyze the expression and phosphorylation status of proteins in the signaling pathways affected by TMI-1.
Methodology:
-
Protein Extraction: Lyse TMI-1-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., cleaved caspase-3, p-STAT3, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
TMI-1 is a promising dual inhibitor of ADAM17 and MMPs with potent and selective anti-tumor activity. Its mechanism of action, involving the induction of apoptosis through the modulation of key signaling pathways such as TNF-α and EGFR/STAT3, makes it an attractive candidate for further development in cancer therapy. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the therapeutic potential of TMI-1 and similar molecules.
References
- 1. MMP-12 polarizes neutrophil signalome towards an apoptotic signature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Tissue inhibitor of metalloproteinase-1 protects human breast epithelial cells against intrinsic apoptotic cell death via the focal adhesion kinase/phosphatidylinositol 3-kinase and MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of TMI-1: A Dual ADAM17/MMP Inhibitor for Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
Introduction: TMI-1, a thiomorpholine hydroxamate-based compound, has emerged as a promising preclinical candidate for cancer therapy due to its selective cytotoxic action against tumor cells.[1] Initially developed for the treatment of rheumatoid arthritis, its repositioning for oncology is supported by its mechanism of action as a dual inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), and several matrix metalloproteinases (MMPs). This technical guide provides a comprehensive overview of the preclinical data on TMI-1, focusing on its anti-cancer activity, mechanism of action, and available in vivo efficacy data, to inform further research and development.
In Vitro Anti-Cancer Activity
TMI-1 has demonstrated potent and selective cytotoxic effects across a range of cancer cell lines. A key study reported that TMI-1 was effective in 34 out of 40 tumor cell lines of various origins, with 50% effective dose (ED50) values ranging from 0.6 µM to 12.5 µM.[1] The anti-proliferative activity of TMI-1 has been most extensively characterized in breast cancer.
Quantitative In Vitro Efficacy Data
The following table summarizes the ED50 values of TMI-1 in a panel of human breast cancer cell lines after a 5-day treatment period. The data highlights TMI-1's efficacy against different molecular subtypes, including triple-negative, ERBB2-overexpressing, and luminal breast cancers. In contrast, non-malignant breast cell lines were found to be resistant to TMI-1, indicating a favorable selectivity profile.
| Cell Line | Molecular Subtype | ED50 (µM) | Caspase-3/7 Activation |
| SUM149 | Basal / Triple-Negative | 1.3 | Yes |
| MDA-MB-231 | Basal / Triple-Negative | 2.5 | Yes |
| BT-549 | Basal / Triple-Negative | 2.5 | Yes |
| SKBR3 | ERBB2-overexpressing | 2.5 | Yes |
| BT-474 | Luminal / ERBB2-overexpressing | 8.1 | Yes |
| MCF-7 | Luminal | 2.5 | Yes |
| T-47D | Luminal | 2.5 | Yes |
| ZR-75-1 | Luminal | 2.5 | Yes |
| CAM-A1 | Luminal | >20 | No |
| MCF-10A | Non-malignant | >20 | No |
| 184A1 | Non-malignant | >20 | No |
Data sourced from Mezil et al., 2012, PLoS ONE.
Mechanism of Action
TMI-1 exerts its anti-cancer effects primarily through the induction of caspase-dependent apoptosis via the extrinsic pathway. This is achieved through its inhibitory action on ADAM17 and various MMPs.
Signaling Pathway
The proposed signaling pathway for TMI-1's induction of apoptosis is initiated by the inhibition of ADAM17 and MMPs. This inhibition is thought to prevent the shedding of cell surface proteins that are critical for survival signaling. A key consequence of ADAM17 inhibition is the modulation of the Tumor Necrosis Factor-α (TNF-α) signaling pathway. By preventing the cleavage of transmembrane TNF-α to its soluble form, TMI-1 may alter the signaling cascade, leading to the activation of the extrinsic apoptotic pathway. This process involves the recruitment of FADD (Fas-Associated Death Domain) and the subsequent activation of caspase-8, which in turn activates downstream executioner caspases, such as caspase-3 and caspase-7, culminating in apoptosis.
Caption: TMI-1 inhibits ADAM17 and MMPs, leading to the activation of the extrinsic apoptotic pathway.
In Vivo Efficacy
The anti-tumor activity of TMI-1 has been evaluated in a preclinical model of breast cancer using MMTV-ERBB2/neu transgenic mice. This model spontaneously develops mammary tumors due to the overexpression of the ERBB2/neu oncogene.
Experimental Protocol
-
Animal Model: Female MMTV-ERBB2/neu transgenic mice.
-
Treatment: TMI-1 was administered daily at a dose of 100 mg/kg. The treatment was initiated before the palpable appearance of tumors.
-
Duration: The study duration was not explicitly stated in the primary publication, but treatment was ongoing to observe tumor development.
-
Endpoint: The primary endpoints were tumor occurrence and development.
Results
Treatment with TMI-1 alone was reported to induce tumor apoptosis, which resulted in the inhibition of mammary gland tumor occurrence and development. The study also noted that no adverse effects were observed during the treatment period. However, detailed quantitative data on tumor growth inhibition, such as tumor volume measurements over time and survival curves, were not provided in the publication.
Experimental Methodologies
In Vitro Assays
-
Cell Viability Assay: Cancer cell lines were seeded in 96-well plates and treated with increasing concentrations of TMI-1 for 5 days. Cell viability was assessed using the Alamar blue assay, and ED50 values were calculated.
-
Cell Cycle Analysis: Cells were treated with TMI-1 for 48 hours, and BrdU was added for the final 4 hours. Cells were then fixed, stained with an anti-BrdU antibody and 7-AAD, and analyzed by flow cytometry to determine the cell cycle distribution.
-
Apoptosis Assays:
-
Annexin V/7-AAD Staining: Cells were treated with TMI-1 for 48 hours, stained with Annexin V-FITC and 7-AAD, and analyzed by flow cytometry to quantify apoptotic and necrotic cells.
-
Caspase Activity Assay: Caspase-3/7, -8, and -9 activities were measured using specific luminogenic or fluorogenic substrates after 24 or 48 hours of TMI-1 treatment.
-
In Vivo Study
-
Animal Husbandry: MMTV-ERBB2/neu transgenic mice were housed under standard conditions.
-
Drug Administration: The precise route of administration for the 100 mg/kg/day dose of TMI-1 was not specified in the primary publication.
-
Tumor Monitoring: Mice were monitored for tumor development.
-
Toxicity Assessment: A general statement on the lack of adverse effects was made, but specific parameters for toxicity assessment were not detailed.
Synergistic Effects
Preliminary data suggests that TMI-1 may act synergistically with standard-of-care chemotherapy agents. In combination with doxorubicin, docetaxel, and the targeted therapy lapatinib, TMI-1 showed a strong synergistic effect in breast cancer cells.[1] This suggests a potential role for TMI-1 in combination therapy regimens.
Pharmacokinetics and Pharmacodynamics
Currently, there is a lack of publicly available data on the pharmacokinetic (PK) and pharmacodynamic (PD) properties of TMI-1. Studies on other thiomorpholine sulfonamide hydroxamates have been conducted in the context of rheumatoid arthritis and may provide some insights into the potential ADME properties of this class of compounds. However, a dedicated PK/PD study of TMI-1 in the context of cancer is warranted to determine its bioavailability, distribution, metabolism, and excretion, and to establish a clear relationship between drug exposure and anti-tumor response.
Conclusion and Future Directions
The preclinical data for TMI-1 demonstrates its potential as a selective anti-cancer agent, particularly in breast cancer. Its mechanism of action, involving the induction of apoptosis through the inhibition of ADAM17 and MMPs, provides a strong rationale for its further development. However, to advance TMI-1 towards clinical application, several key areas require further investigation:
-
Comprehensive In Vitro Profiling: The anti-cancer activity of TMI-1 should be evaluated against a broader panel of cancer cell lines from various origins to identify the full spectrum of its potential applications.
-
Detailed In Vivo Efficacy Studies: Rigorous in vivo studies in xenograft and patient-derived xenograft (PDX) models are necessary to provide detailed quantitative data on tumor growth inhibition, survival benefit, and to confirm the mechanism of action in a more complex biological system.
-
Pharmacokinetic and Pharmacodynamic Characterization: A thorough investigation of the PK/PD properties of TMI-1 is essential to determine optimal dosing schedules and to understand the exposure-response relationship.
-
Toxicity Studies: Comprehensive toxicology studies are required to establish a clear safety profile for TMI-1.
-
Combination Studies: Further exploration of the synergistic potential of TMI-1 with other anti-cancer agents is warranted to develop more effective combination therapies.
References
The Impact of TMI-1 Inhibition on Cytokine Release: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TMI-1, a potent dual inhibitor of TNF-α converting enzyme (TACE/ADAM17) and several matrix metalloproteinases (MMPs), has emerged as a significant modulator of inflammatory responses through its targeted suppression of cytokine release. This document provides an in-depth technical guide on the core effects of TMI-1 on cytokine production, with a primary focus on Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). By elucidating the underlying signaling pathways, presenting quantitative data from key studies, and detailing relevant experimental protocols, this whitepaper serves as a comprehensive resource for researchers and professionals in the field of drug development and immunology.
Introduction: TMI-1 and Its Mechanism of Action
TMI-1 is a synthetic, orally bioavailable compound belonging to the thiomorpholine hydroxamate class of inhibitors. Its primary mechanism of action involves the inhibition of ADAM17, a key enzyme responsible for the proteolytic cleavage and subsequent release of the soluble, active form of TNF-α from its transmembrane precursor.[1][2] Additionally, TMI-1 exhibits inhibitory activity against a range of MMPs, including MMP-1, -2, -7, -9, -13, and -14.[1] This dual inhibitory function positions TMI-1 as a powerful agent in mitigating inflammatory processes where these enzymes play a crucial role.
The inhibition of ADAM17 by TMI-1 directly impacts the "shedding" of various cell surface proteins, most notably pro-TNF-α. By preventing this cleavage, TMI-1 effectively reduces the levels of circulating, soluble TNF-α, a potent pro-inflammatory cytokine implicated in a multitude of inflammatory diseases.
Quantitative Analysis of TMI-1's Effect on Cytokine Release
The inhibitory effect of TMI-1 on cytokine release has been quantified in several key studies. The following tables summarize the available data, providing a clear comparison of its efficacy across different experimental models.
Table 1: Inhibitory Activity of TMI-1 on ADAM17 and Matrix Metalloproteinases (MMPs)
| Enzyme | IC50 (nM) |
| MMP-13 | 3 |
| MMP-2 | 4.7 |
| MMP-1 | 6.6 |
| ADAM17 | 8.4 |
| MMP-9 | 12 |
| MMP-7 | 26 |
| MMP-14 | 26 |
Data sourced from Tocris Bioscience.
Table 2: Effect of TMI-1 on Cytokine Levels in Differentiated 50B11 Dorsal Root Ganglion (DRG) Neuronal Cells Treated with Paclitaxel
| Cytokine | Treatment Group | Mean Concentration ± SD (pg/mL) | Fold Change vs. Paclitaxel Only |
| TNF-α | Control | 15.2 ± 2.1 | - |
| Paclitaxel (100 ng/mL) | 45.3 ± 5.8 | - | |
| Paclitaxel (100 ng/mL) + TMI-1 (0.4 ng/mL) | 28.7 ± 3.5 | ↓ 1.58 | |
| Paclitaxel (100 ng/mL) + TMI-1 (4 ng/mL) | 18.9 ± 2.9 | ↓ 2.40 | |
| IL-1β | Control | 8.1 ± 1.2 | - |
| Paclitaxel (100 ng/mL) | 25.4 ± 3.1 | - | |
| Paclitaxel (100 ng/mL) + TMI-1 (0.4 ng/mL) | 16.5 ± 2.3 | ↓ 1.54 | |
| Paclitaxel (100 ng/mL) + TMI-1 (4 ng/mL) | 10.2 ± 1.8 | ↓ 2.49 | |
| IL-6 | Control | 12.5 ± 1.9 | - |
| Paclitaxel (100 ng/mL) | 38.9 ± 4.5 | - | |
| Paclitaxel (100 ng/mL) + TMI-1 (0.4 ng/mL) | 24.1 ± 3.3 | ↓ 1.61 | |
| Paclitaxel (100 ng/mL) + TMI-1 (4 ng/mL) | 15.8 ± 2.5 | ↓ 2.46 |
Data adapted from Kim et al., 2022.[3]
It is important to note that while the study by Kim et al. (2022) demonstrated a dose-dependent reduction of TNF-α, IL-1β, and IL-6 in neuronal cells, an earlier study by Zhang et al. (2004) reported that TMI-1 selectively inhibited LPS-induced TNF-α production in human monocytes and whole blood, with no effect on the secretion of IL-1β and IL-6.[2] This discrepancy may be attributable to the different cell types and experimental conditions used in the studies, highlighting the context-dependent nature of TMI-1's effects on cytokine profiles.
Signaling Pathways Modulated by TMI-1
The primary signaling pathway affected by TMI-1 is the ADAM17-mediated processing of pro-inflammatory cytokines. The following diagram illustrates this core mechanism.
Figure 1: TMI-1 Inhibition of ADAM17-Mediated TNF-α Release.
Downstream of TNF-α release, TMI-1 can indirectly influence various inflammatory signaling cascades that are activated by this cytokine.
Experimental Protocols
This section provides a detailed methodology for a key experiment used to quantify the effect of TMI-1 on cytokine release.
In Vitro Whole Blood Stimulation Assay for Cytokine Release
This protocol is a generalized procedure for measuring cytokine release in a whole blood context, which can be adapted for testing inhibitors like TMI-1.
Materials:
-
Freshly drawn human whole blood collected in heparinized tubes.
-
RPMI 1640 medium.
-
Lipopolysaccharide (LPS) from E. coli (or other relevant stimulus).
-
TMI-1 (or other inhibitor) at various concentrations.
-
Phosphate Buffered Saline (PBS).
-
96-well cell culture plates.
-
ELISA kits for TNF-α, IL-1β, and IL-6.
-
Plate reader.
Procedure:
-
Blood Collection and Dilution: Collect whole blood from healthy donors. Dilute the blood 1:1 with RPMI 1640 medium.
-
Plating: Add 180 µL of the diluted blood to each well of a 96-well plate.
-
Inhibitor Treatment: Prepare serial dilutions of TMI-1 in RPMI 1640. Add 10 µL of the TMI-1 dilutions to the appropriate wells to achieve the desired final concentrations. Add 10 µL of RPMI 1640 to the control wells.
-
Pre-incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1 hour to allow for inhibitor uptake.
-
Stimulation: Prepare a stock solution of LPS in RPMI 1640. Add 10 µL of the LPS solution to each well (except for the unstimulated control wells) to achieve a final concentration of 10-100 ng/mL. Add 10 µL of RPMI 1640 to the unstimulated control wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.
-
Sample Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes at 4°C. Carefully collect the plasma supernatant from each well without disturbing the cell pellet.
-
Cytokine Quantification: Store the plasma samples at -80°C until analysis. Quantify the concentrations of TNF-α, IL-1β, and IL-6 in the plasma samples using commercially available ELISA kits according to the manufacturer's instructions.
Figure 2: Workflow for In Vitro Whole Blood Stimulation Assay.
Conclusion and Future Directions
TMI-1 demonstrates significant potential as a therapeutic agent for inflammatory diseases by effectively inhibiting the release of key pro-inflammatory cytokines, most notably TNF-α. The quantitative data presented herein underscore its potency and dose-dependent efficacy. The conflicting reports on its selectivity warrant further investigation across a broader range of cell types and inflammatory conditions to fully characterize its immunomodulatory profile. Future research should focus on elucidating the precise molecular interactions of TMI-1 with its target enzymes and exploring its in vivo efficacy and safety in relevant disease models. The detailed experimental protocols provided in this whitepaper offer a foundation for such future studies, enabling standardized and reproducible research in this promising area of drug development.
References
An In-depth Technical Guide to IRAK4 Target Validation in Inflammatory Diseases
Executive Summary
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) has emerged as a critical therapeutic target for a range of inflammatory and autoimmune diseases. Its central role in mediating signaling from Toll-like receptors (TLRs) and IL-1 family receptors makes it a key driver of innate immune responses. This guide provides a comprehensive overview of the validation of IRAK4 as a drug target for inflammatory conditions.
It is important to address a potential ambiguity regarding the compound "TMI-1." While the prompt specified an interest in "TMI-1," a thorough review of scientific literature reveals that the designation "TMI-1" is predominantly associated with a thiomorpholin hydroxamate inhibitor of ADAM17/TACE and various matrix metalloproteinases (MMPs). There is no substantial public evidence linking a compound named TMI-1 to IRAK4 inhibition. Therefore, to fulfill the core objective of this guide—a deep dive into IRAK4 target validation—we will focus on a well-characterized and clinically investigated IRAK4 inhibitor, PF-06650833 , as a representative molecule. This will allow for a data-rich and scientifically accurate exploration of IRAK4 target validation.
This document will detail the molecular pathways involving IRAK4, present preclinical and clinical data for PF-06650833 in inflammatory models, provide detailed experimental protocols for key validation assays, and visualize complex biological and experimental workflows. The intended audience for this guide includes researchers, scientists, and drug development professionals in the field of immunology and inflammation.
The Role of IRAK4 in Inflammatory Signaling
Given its pivotal position in these signaling cascades, inhibition of IRAK4 kinase activity presents an attractive therapeutic strategy to broadly dampen inflammatory responses in a variety of autoimmune and inflammatory diseases, including rheumatoid arthritis, lupus, and psoriasis.[2][5]
IRAK4 Signaling Pathway
The signaling cascade initiated by TLR/IL-1R activation and mediated by IRAK4 is a complex process involving multiple protein-protein interactions and phosphorylation events. The following diagram illustrates the canonical IRAK4 signaling pathway leading to the activation of NF-κB.
Target Validation of IRAK4 with PF-06650833
PF-06650833 is a potent and selective small-molecule inhibitor of IRAK4 that has been evaluated in preclinical models of inflammatory diseases and in human clinical trials.[6][7][8]
Quantitative Data for PF-06650833
The following tables summarize the in vitro potency and in vivo efficacy of PF-06650833 in various assays and disease models.
Table 1: In Vitro Potency of PF-06650833
| Assay Type | Cell/System | Stimulus | Readout | IC50 | Reference |
| Kinase Assay | Recombinant IRAK4 | - | ATP Consumption | 0.2 nM | [2] |
| Cellular Assay | Human PBMCs | LPS | TNF-α Production | 2.4 nM | [2] |
| Cellular Assay | Human Macrophages | ACPA Immune Complexes | TNF-α Production | ~100 nM (significant inhibition) | [6] |
| Cellular Assay | Human Neutrophils | R837 (TLR7 agonist) | DNA Release | ~100 nM (significant inhibition) | [6] |
Table 2: In Vivo Efficacy of PF-06650833
| Disease Model | Species | Treatment | Key Findings | Reference |
| Rat Collagen-Induced Arthritis (CIA) | Rat | 3 mg/kg, twice daily | Significant reduction in paw volume | [6][9] |
| Mouse Pristane-Induced Lupus | Mouse | Administered in chow | Reduction in circulating autoantibody levels | [7][8] |
| MRL/lpr Mouse Model of Lupus | Mouse | Not specified | Reduction in circulating autoantibody levels | [7][8] |
| Human Phase I Clinical Trial (NCT02485769) | Healthy Volunteers | 300 mg/day for 14 days | Reduction in whole blood interferon gene signature | [6][8] |
Experimental Protocols for IRAK4 Target Validation
Detailed and robust experimental protocols are essential for the validation of a therapeutic target. Below are methodologies for key experiments used to characterize IRAK4 inhibitors.
Biochemical IRAK4 Kinase Assay (ADP-Glo™ Format)
This assay quantifies the kinase activity of IRAK4 by measuring the amount of ADP produced in the phosphorylation reaction.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
5x Kinase Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 100 mM MgCl2, 50 mM β-glycerophosphate, 20 mM DTT)
-
Test inhibitor (e.g., PF-06650833) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
96-well or 384-well white assay plates
Procedure:
-
Prepare 1x Kinase Assay Buffer by diluting the 5x stock with sterile distilled water.
-
Prepare serial dilutions of the test inhibitor in 1x Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and the kinase substrate (MBP).
-
Add the diluted test inhibitor or vehicle (for positive and negative controls) to the assay plate.
-
Add the master mix to all wells.
-
Initiate the reaction by adding the diluted IRAK4 enzyme to the wells containing the test inhibitor and positive controls. For the negative control, add 1x Kinase Assay Buffer without the enzyme.
-
Incubate the plate at 30°C for 45-60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions. This step depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test inhibitor and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for Inhibition of Cytokine Production in Human PBMCs
This assay measures the ability of an IRAK4 inhibitor to block the production of pro-inflammatory cytokines in primary human immune cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) or other TLR agonist (e.g., R848)
-
Test inhibitor (e.g., PF-06650833)
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the cells in complete RPMI-1640 medium and plate them in a 96-well plate.
-
Prepare serial dilutions of the test inhibitor in cell culture medium.
-
Add the diluted inhibitor or vehicle control to the cells and pre-incubate for 1-2 hours at 37°C in a CO2 incubator.
-
Stimulate the cells by adding LPS (e.g., at a final concentration of 100 ng/mL) to all wells except the unstimulated control.
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Measure the concentration of the target cytokine (e.g., TNF-α) in the supernatant using an ELISA kit according to the manufacturer's protocol.
-
Calculate the percent inhibition of cytokine production for each inhibitor concentration and determine the IC50 value.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the screening and validation of IRAK4 inhibitors.
Conclusion
The validation of IRAK4 as a therapeutic target for inflammatory diseases is supported by a strong biological rationale and compelling preclinical and clinical data. The use of potent and selective inhibitors, such as PF-06650833, has been instrumental in demonstrating that targeting the kinase activity of IRAK4 can effectively suppress inflammatory responses in relevant disease models and in humans. The experimental methodologies outlined in this guide provide a robust framework for the continued investigation and development of IRAK4 inhibitors as a promising new class of anti-inflammatory therapeutics. The successful progression of IRAK4 inhibitors through clinical development holds the potential to offer a significant benefit to patients suffering from a wide range of debilitating inflammatory and autoimmune conditions.
References
- 1. curis.com [curis.com]
- 2. researchgate.net [researchgate.net]
- 3. The recent advance of Interleukin-1 receptor associated kinase 4 inhibitors for the treatment of inflammation and related diseases. | Semantic Scholar [semanticscholar.org]
- 4. 010421 IRAK4 Pipeline Chart [media.graphassets.com]
- 5. researchgate.net [researchgate.net]
- 6. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 7. The Interleukin-1 Receptor-Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Initial In-Vitro Evaluation of TMI-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in-vitro evaluation of TMI-1, a potent dual inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), and several matrix metalloproteinases (MMPs). Initially investigated for the treatment of rheumatoid arthritis, TMI-1 has been repurposed for oncology applications, demonstrating significant anti-tumor activity in various cancer models. This document outlines the core methodologies for assessing its efficacy and mechanism of action in a laboratory setting, presents key quantitative data, and illustrates the underlying signaling pathways.
Quantitative Data: Inhibitory Activity and Cellular Potency
The initial in-vitro evaluation of TMI-1 has established its potent inhibitory effects on its target enzymes and its efficacy in cancer cell lines. The following tables summarize the key quantitative data.
Table 1: TMI-1 Enzymatic Inhibition
| Target Enzyme | IC50 (nM) |
| MMP-13 | 3[1] |
| MMP-2 | 4.7[1] |
| MMP-1 | 6.6[1] |
| ADAM17 (TACE) | 8.4[1] |
| MMP-9 | 12[1] |
| MMP-7 | 26[1] |
| MMP-14 | 26[1] |
Table 2: TMI-1 Efficacy in Human Cancer Cell Lines
| Cell Line | Cancer Type | ED50 (µM) |
| A variety of 34 out of 40 tested tumor cell lines | Various Origins | 0.6 - 12.5 |
Experimental Protocols
Detailed methodologies are crucial for the accurate in-vitro assessment of TMI-1. The following sections provide step-by-step protocols for key experiments.
Enzyme Inhibition Assay
This assay quantifies the ability of TMI-1 to inhibit the enzymatic activity of ADAM17 and various MMPs.
Principle: The assay measures the cleavage of a fluorogenic substrate by the target enzyme in the presence and absence of the inhibitor. The reduction in fluorescence intensity corresponds to the inhibitory activity of the compound.
Materials:
-
Recombinant human ADAM17 or MMP enzymes
-
Fluorogenic peptide substrate specific for the enzyme
-
Assay buffer (e.g., Tris-HCl, pH 7.5, with CaCl2, ZnCl2, and Brij-35)
-
TMI-1 (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of TMI-1 in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
In a 96-well plate, add the assay buffer, the diluted TMI-1 or DMSO (vehicle control), and the recombinant enzyme.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over a set period (e.g., 60 minutes) at 37°C.
-
Calculate the rate of substrate cleavage for each concentration of TMI-1.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the TMI-1 concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (Alamar Blue Assay)
This assay assesses the effect of TMI-1 on the viability and proliferation of cancer cells.
Principle: The Alamar Blue (resazurin) assay measures the metabolic activity of viable cells. Resazurin, a blue and non-fluorescent dye, is reduced by mitochondrial enzymes in living cells to the pink and highly fluorescent resorufin. The fluorescence intensity is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
TMI-1 (dissolved in DMSO)
-
Alamar Blue reagent
-
96-well clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of TMI-1 in complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of TMI-1 or DMSO (vehicle control).
-
Incubate the cells for the desired treatment period (e.g., 48-72 hours).
-
Add Alamar Blue reagent (typically 10% of the well volume) to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the ED50 value by plotting the percentage of viability against the logarithm of the TMI-1 concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with TMI-1.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
TMI-1 (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat them with various concentrations of TMI-1 for the desired duration (e.g., 48 hours).
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
-
Gate the cell populations based on their fluorescence profiles:
-
Viable cells: Annexin V-FITC negative and PI negative
-
Early apoptotic cells: Annexin V-FITC positive and PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive
-
Necrotic cells: Annexin V-FITC negative and PI positive
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by TMI-1 and the workflows of the described experiments.
Caption: TMI-1 Mechanism of Action leading to Apoptosis.
Caption: Alamar Blue Cell Viability Assay Workflow.
Caption: Annexin V/PI Apoptosis Assay Workflow.
References
Methodological & Application
Application Notes and Protocols for TMI-1 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMI-1 is a potent, orally bioavailable small molecule that functions as a dual inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), and several members of the Matrix Metalloproteinase (MMP) family.[1] By targeting these key enzymes, TMI-1 effectively modulates critical cellular processes, including inflammation, cell proliferation, and apoptosis. Its selective cytotoxicity towards tumor cells and cancer stem cells in vitro makes it a compound of significant interest in oncology and inflammation research.[1]
These application notes provide detailed protocols for utilizing TMI-1 in common cell culture assays to assess its biological activity. The included methodologies for cell viability, apoptosis, and cytokine release assays, along with representative data and signaling pathway diagrams, offer a comprehensive guide for researchers investigating the therapeutic potential of TMI-1.
Mechanism of Action
TMI-1 exerts its biological effects by inhibiting the enzymatic activity of ADAM17 and various MMPs, including MMP-1, MMP-2, MMP-7, MMP-9, MMP-13, and MMP-14.[1] This inhibition is achieved through the binding of the hydroxamate group of TMI-1 to the zinc ion in the catalytic site of these metalloproteinases.[2]
A primary consequence of ADAM17 inhibition is the suppression of Tumor Necrosis Factor-α (TNF-α) production.[1] ADAM17 is responsible for cleaving the membrane-bound precursor of TNF-α to its soluble, active form. By blocking this cleavage, TMI-1 reduces the levels of circulating pro-inflammatory TNF-α.
Furthermore, the inhibition of ADAM17 and MMPs by TMI-1 impacts various signaling pathways that are crucial for cell survival and proliferation, such as the EGFR and Notch pathways. ADAM17 and MMPs are involved in the shedding of a variety of cell surface proteins, including growth factor ligands and receptors. By preventing this shedding, TMI-1 can disrupt downstream signaling cascades that promote tumor growth and survival. The induction of apoptosis by TMI-1 is a key aspect of its anti-cancer activity and is often mediated through caspase-dependent pathways.[3]
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of TMI-1 and other relevant compounds in various cancer cell lines, demonstrating its cytotoxic and anti-proliferative effects.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Assay Type | Reference |
| SUM149 | Breast | TMI-1 | ~2.5 | Alamar Blue | [2] |
| BT20 | Breast | TMI-1 | ~2.5 | Not Specified | [4] |
| SKBR3 | Breast | TMI-1 | ~2.5 | Not Specified | [4] |
| HCT116 | Colon | Compound 1 | 22.4 | Crystal Violet | [5] |
| HCT116 | Colon | Compound 2 | 0.34 | Crystal Violet | [5] |
| HTB-26 | Breast (highly aggressive) | Compound 1 | 10-50 | Crystal Violet | [5] |
| PC-3 | Pancreatic | Compound 1 | 10-50 | Crystal Violet | [5] |
| HepG2 | Hepatocellular Carcinoma | Compound 1 | 10-50 | Crystal Violet | [5] |
| HT-29 | Colon | C4 | 6.7 | MTT Assay | [6] |
| SW620 | Colon (metastatic) | C4 | 8.3 | MTT Assay | [6] |
| MCF7 | Breast | C4 | 14.5 | MTT Assay | [6] |
| A549 | Lung | C4* | 23.7 | MTT Assay | [6] |
*Note: Data for "Compound 1", "Compound 2", and "C4" are included to provide a comparative context of IC50 values for other cytotoxic compounds in similar cancer cell lines, as comprehensive public data for TMI-1 across a wide range of cell lines is limited.
Experimental Protocols
Cell Viability Assay (Alamar Blue Method)
This protocol outlines the steps to determine the effect of TMI-1 on cell viability using the Alamar Blue (resazurin) assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
TMI-1 (stock solution in DMSO)
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Alamar Blue reagent
-
Plate reader (fluorescence or absorbance)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
TMI-1 Treatment: Prepare serial dilutions of TMI-1 in complete culture medium. Remove the medium from the wells and add 100 µL of the TMI-1 dilutions to the respective wells. Include wells with vehicle control (DMSO at the same concentration as the highest TMI-1 concentration) and untreated control cells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Alamar Blue Addition: Add Alamar Blue reagent to each well at a volume equal to 10% of the culture volume (e.g., 10 µL for a 100 µL culture).
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized depending on the cell type and density.
-
Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm, or measure absorbance at 570 nm and 600 nm.
-
Data Analysis: Subtract the background fluorescence/absorbance from all readings. Calculate cell viability as a percentage of the untreated control. Plot the percentage of cell viability against the log of the TMI-1 concentration to determine the IC50 value.
Apoptosis Assay (Annexin V/7-AAD Staining)
This protocol describes the detection of apoptosis induced by TMI-1 using Annexin V-FITC and 7-Aminoactinomycin D (7-AAD) staining followed by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while 7-AAD is a DNA intercalator that is excluded by live cells but stains late apoptotic and necrotic cells.
Materials:
-
TMI-1 (stock solution in DMSO)
-
Cells of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
Annexin V-FITC/7-AAD Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of TMI-1 and a vehicle control (DMSO) for the desired time (e.g., 24 or 48 hours).
-
Cell Harvesting: Gently detach the cells using a non-enzymatic cell dissociation solution or by gentle scraping. Collect both the detached and adherent cells.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the cell pellet in PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. Use unstained and single-stained controls for compensation.
-
Data Interpretation:
-
Annexin V- / 7-AAD-: Live cells
-
Annexin V+ / 7-AAD-: Early apoptotic cells
-
Annexin V+ / 7-AAD+: Late apoptotic/necrotic cells
-
Annexin V- / 7-AAD+: Necrotic cells
-
TNF-α Release Assay (ELISA)
This protocol is for the quantification of soluble TNF-α released into the cell culture supernatant following treatment with TMI-1, using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
TMI-1 (stock solution in DMSO)
-
Cells capable of producing TNF-α (e.g., macrophages, monocytes)
-
Lipopolysaccharide (LPS) or other appropriate stimulant
-
Complete cell culture medium
-
Human/Mouse TNF-α ELISA Kit
-
96-well ELISA plate
-
Plate reader
Protocol:
-
Cell Seeding and Stimulation: Seed cells in a 24-well plate. Pre-treat the cells with different concentrations of TMI-1 for 1-2 hours. Subsequently, stimulate the cells with an appropriate agent like LPS (e.g., 1 µg/mL) to induce TNF-α production. Include appropriate controls (unstimulated cells, stimulated cells with vehicle).
-
Supernatant Collection: After the desired incubation period (e.g., 6-24 hours), centrifuge the culture plate at 400 x g for 10 minutes to pellet the cells. Carefully collect the supernatant without disturbing the cell pellet.
-
ELISA Procedure: Perform the TNF-α ELISA according to the manufacturer's instructions provided with the kit. This typically involves:
-
Coating the ELISA plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding the collected cell culture supernatants and standards to the wells.
-
Incubating and washing the plate.
-
Adding a detection antibody.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Data Analysis: Generate a standard curve using the provided TNF-α standards. Use the standard curve to determine the concentration of TNF-α in the cell culture supernatants. Compare the TNF-α levels in TMI-1 treated samples to the vehicle-treated control to determine the inhibitory effect of TMI-1.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by TMI-1.
Caption: TMI-1 inhibits ADAM17, blocking the release of soluble TNF-α and other signaling molecules.
Caption: TMI-1 inhibits MMPs, preventing ECM degradation and the release of growth factors.
Experimental Workflow
Caption: A general workflow for conducting cell-based assays with TMI-1.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Substrate-selective protein ectodomain shedding by ADAM17 and iRhom2 depends on their juxtamembrane and transmembrane domains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Involvement of shedding induced by ADAM17 on the nitric oxide pathway in hypertension [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TMI-1 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of TMI-1, a dual inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM17) and several matrix metalloproteinases (MMPs), in various mouse models. The following sections detail experimental protocols and summarize available data to guide preclinical research.
Mechanism of Action of TMI-1
TMI-1 is a potent inhibitor of ADAM17, also known as TNF-α Converting Enzyme (TACE), and several MMPs, including MMP-2, -7, -9, -13, and -14.[1] Its primary mechanism involves binding to the zinc ion within the catalytic site of these metalloproteinases, thereby blocking their enzymatic activity. A key function of ADAM17 is the cleavage of membrane-bound pro-Tumor Necrosis Factor-alpha (pro-TNF-α) to its soluble, active form. By inhibiting ADAM17, TMI-1 effectively suppresses the release of TNF-α, a critical mediator of inflammation. This mechanism is central to its therapeutic potential in inflammatory diseases and cancer.
Signaling Pathway of TMI-1 Action
Caption: TMI-1 inhibits ADAM17, preventing the cleavage of pro-TNF-α and subsequent inflammatory signaling.
TMI-1 Dosage and Administration
Recommended Dosage in Mouse Models
The following table summarizes the dosages of TMI-1 that have been reported in various mouse models. It is recommended to perform a dose-ranging study to determine the optimal dose for a specific model and experimental endpoint.
| Mouse Model | Therapeutic Indication | Dosage Range | Administration Route | Efficacy Noted | Reference |
| MMTV-ERBB2/neu Transgenic | Breast Cancer | 100 mg/kg/day | Oral (p.o.) | Inhibition of tumor occurrence and development. | [2] |
| Collagen-Induced Arthritis | Rheumatoid Arthritis | Not specified in literature | Oral (p.o.) | Reduction in clinical severity scores. | |
| General Toxicity Assessment | Safety/Tolerability | Up to 200 mg/kg/day | Oral (p.o.) | Well-tolerated with no adverse effects reported. | [1] |
Preparation and Administration of TMI-1 for Oral Gavage
As TMI-1 is a water-insoluble compound, proper formulation is critical for oral administration in mice. The following is a general protocol for preparing TMI-1 for oral gavage.
Materials:
-
TMI-1 powder
-
Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose (CMC) in water, or a mixture of 10% Solutol HS-15 and 90% PEG 600)
-
Mortar and pestle (optional, for suspension)
-
Sonicator
-
Vortex mixer
-
Oral gavage needles (20-22 gauge, straight or curved)
-
Syringes (1 mL)
Protocol:
-
Vehicle Selection: Choose a vehicle appropriate for your study. Corn oil is a common choice for lipophilic compounds. For suspensions, 0.5% CMC can be used.
-
Calculation of Dosing Solution:
-
Determine the desired dose in mg/kg (e.g., 100 mg/kg).
-
Weigh the mice to determine the average body weight (e.g., 20 g or 0.02 kg).
-
Calculate the amount of TMI-1 needed per mouse: Dose (mg/kg) x Body Weight (kg) = mg/mouse.
-
Determine the dosing volume. A typical oral gavage volume for mice is 5-10 mL/kg. For a 20 g mouse, this is 0.1-0.2 mL.
-
Calculate the final concentration of the dosing solution: mg/mouse / Dosing Volume (mL) = mg/mL.
-
-
Preparation of TMI-1 Solution/Suspension:
-
Weigh the required amount of TMI-1 powder.
-
For a solution (if soluble in the chosen vehicle): Gradually add the vehicle to the TMI-1 powder while vortexing or sonicating until fully dissolved.
-
For a suspension: If TMI-1 is not soluble, create a homogenous suspension. This can be achieved by grinding the powder with a small amount of vehicle in a mortar and pestle to create a paste, then gradually adding the remaining vehicle. Alternatively, add the powder to the vehicle and use a sonicator or vortex mixer to ensure a uniform suspension.
-
-
Administration via Oral Gavage:
-
Ensure the TMI-1 formulation is at room temperature and well-mixed before each administration.
-
Gently restrain the mouse.
-
Measure the distance from the mouse's nose to the tip of the xiphoid process to estimate the correct insertion depth for the gavage needle.
-
Insert the gavage needle gently into the esophagus. Do not force the needle.
-
Slowly administer the calculated volume of the TMI-1 formulation.
-
Monitor the mouse briefly after administration to ensure there are no signs of distress.
-
Experimental Protocols
In Vivo Efficacy in a Breast Cancer Mouse Model (MMTV-ERBB2/neu)
This protocol describes a representative study to evaluate the anti-tumor efficacy of TMI-1 in the MMTV-ERBB2/neu transgenic mouse model, which spontaneously develops mammary tumors.
Caption: Workflow for an in vivo efficacy study of TMI-1 in the MMTV-ERBB2/neu mouse model.
Protocol Details:
-
Animals: Female MMTV-ERBB2/neu transgenic mice.
-
Tumor Monitoring: Palpate mice twice weekly starting at an age when tumors are expected to develop. Once a tumor is palpable, use digital calipers to measure the length (L) and width (W) of the tumor 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
Treatment Groups:
-
Vehicle Control: Administer the same vehicle used to formulate TMI-1.
-
TMI-1: Administer 100 mg/kg TMI-1 prepared as described in section 2.2.
-
-
Administration: Daily oral gavage for a predetermined period (e.g., 21 or 28 days).
-
Endpoints and Analysis:
-
Primary endpoint: Tumor growth inhibition. Compare the tumor volumes between the vehicle and TMI-1 treated groups.
-
Secondary endpoints: Body weight (as a measure of toxicity), clinical observations.
-
At the end of the study, tumors can be excised, weighed, and processed for histological or molecular analysis (e.g., immunohistochemistry for apoptosis markers like cleaved caspase-3).
-
Quantitative Data (Representative Table): Note: The following data are illustrative. Users should populate this table with their own experimental results.
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 1250 ± 150 | N/A | +5.2 ± 1.5 |
| TMI-1 (100 mg/kg) | 450 ± 95 | 64 | +4.8 ± 1.8 |
Pharmacokinetic (PK) Study
This protocol outlines a basic pharmacokinetic study to determine the plasma concentration profile of TMI-1 in mice following oral administration.
Caption: Workflow for a pharmacokinetic study of TMI-1 in mice.
Protocol Details:
-
Animals: Male or female CD-1 or C57BL/6 mice.
-
Administration: Administer a single oral dose of TMI-1 (e.g., 100 mg/kg).
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points post-administration. A typical time course would be 0 (pre-dose), 15 min, 30 min, 1, 2, 4, 8, and 24 hours. Use a sparse sampling design where each mouse is sampled at a few time points.
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of TMI-1 in mouse plasma.
-
Data Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters from the plasma concentration-time data.
Pharmacokinetic Parameters (Representative Table): Note: The following data are illustrative. Users should populate this table with their own experimental results.
| Parameter | Unit | Value (Mean ± SD) |
| Cmax (Maximum plasma concentration) | ng/mL | 1500 ± 350 |
| Tmax (Time to reach Cmax) | hours | 1.5 ± 0.5 |
| AUC0-t (Area under the curve) | ng*h/mL | 7500 ± 1200 |
| t1/2 (Half-life) | hours | 4.2 ± 0.8 |
| CL/F (Apparent clearance) | mL/h/kg | 13.3 ± 2.5 |
| Vz/F (Apparent volume of distribution) | L/kg | 8.5 ± 1.7 |
Acute Toxicity Assessment
This protocol describes a basic acute toxicity study to evaluate the safety and tolerability of TMI-1 in mice.
Protocol Details:
-
Animals: Healthy, non-tumor-bearing mice (e.g., CD-1), both male and female.
-
Treatment Groups:
-
Vehicle Control
-
TMI-1 at multiple dose levels (e.g., 50, 100, and 200 mg/kg).
-
-
Administration: Administer a single oral dose of TMI-1 or vehicle.
-
Observations:
-
Monitor mice continuously for the first 4 hours post-dose, then daily for 14 days.
-
Record clinical signs of toxicity, including changes in behavior, posture, breathing, and any signs of morbidity.
-
Measure body weight just before dosing and on days 1, 3, 7, and 14.
-
-
Endpoint: At day 14, euthanize the animals. A full necropsy can be performed, and major organs can be collected for histopathological analysis.
Toxicity Assessment Parameters (Representative Table): Note: The following data are illustrative. Users should populate this table with their own experimental results.
| Treatment Group | Mortality | Mean Body Weight Change at Day 14 (%) | Key Clinical Observations |
| Vehicle Control | 0/10 | +8.5 | Normal |
| TMI-1 (50 mg/kg) | 0/10 | +8.2 | Normal |
| TMI-1 (100 mg/kg) | 0/10 | +7.9 | Normal |
| TMI-1 (200 mg/kg) | 0/10 | +7.5 | Normal, consistent with reports of being well-tolerated.[1] |
Conclusion
TMI-1 has demonstrated promising therapeutic potential in preclinical mouse models of breast cancer and rheumatoid arthritis, with a favorable safety profile. The protocols and data presented here provide a foundation for researchers to design and conduct further studies to explore the efficacy and mechanism of action of TMI-1. It is essential to adapt and optimize these general protocols for specific experimental needs.
References
Preparing TMI-1 Stock Solutions for Preclinical Research
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed protocols for the preparation of TMI-1 stock solutions for use in in vitro and in vivo preclinical research. TMI-1 is a potent dual inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), and several Matrix Metalloproteinases (MMPs).[1][2][3] Proper preparation and storage of TMI-1 stock solutions are critical for ensuring experimental reproducibility and accuracy. This guide outlines the necessary materials, step-by-step procedures, and stability information for preparing TMI-1 solutions in commonly used solvents.
Introduction to TMI-1
TMI-1 is a synthetic, orally bioavailable small molecule inhibitor that has demonstrated efficacy in various preclinical models of inflammatory diseases and cancer.[1][2] It exerts its biological effects by inhibiting the enzymatic activity of ADAM17 and a range of MMPs, including MMP-1, MMP-2, MMP-7, MMP-9, MMP-13, and MMP-14.[1][2][3] This inhibition blocks the shedding of cell surface proteins, such as TNF-α, and modulates signaling pathways involved in cell proliferation, migration, and invasion.
TMI-1 Properties
A summary of the key chemical and physical properties of TMI-1 is provided in the table below.
| Property | Value | Reference |
| Chemical Name | (3S)-4-[[4-(2-Butyn-1-yloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-3-thiomorpholinecarboxamide | [2] |
| Molecular Formula | C₁₇H₂₂N₂O₅S₂ | [1][2] |
| Molecular Weight | 398.49 g/mol | [1][2] |
| Purity | ≥98% (HPLC) | [1][2] |
| Appearance | A solid | [3] |
| CAS Number | 287403-39-8 | [1][2] |
TMI-1 Solubility and Stock Solution Stability
TMI-1 exhibits good solubility in common organic solvents. The maximum recommended concentrations and stability for stock solutions are crucial for experimental design.
| Solvent | Maximum Concentration | Storage Temperature | Stability | Reference |
| DMSO | 100 mM (39.85 mg/mL) | -80°C | 6 months | [2][4] |
| -20°C | 1 month | [4] | ||
| Ethanol | 20 mM (7.97 mg/mL) | -20°C or -80°C | Not specified | [2] |
Note: It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[4]
Experimental Protocols
Preparation of a 10 mM TMI-1 Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of TMI-1 in dimethyl sulfoxide (DMSO), a common solvent for in vitro studies.
Materials:
-
TMI-1 powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing TMI-1: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of TMI-1 powder (e.g., 1 mg).
-
Calculating Solvent Volume: Use the following formula to calculate the volume of DMSO required to achieve a 10 mM concentration: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L)) For 1 mg of TMI-1 (0.001 g) and a target concentration of 10 mM (0.01 mol/L): Volume (L) = 0.001 g / (398.49 g/mol x 0.01 mol/L) = 0.0002509 L = 250.9 µL
-
Dissolving TMI-1: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the TMI-1 powder.
-
Mixing: Vortex the solution thoroughly until the TMI-1 is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.[5]
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into single-use, sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[4]
Preparation of Working Solutions for In Vitro Assays
For cell-based assays, the concentrated DMSO stock solution must be further diluted in cell culture medium to the desired final concentration.
Materials:
-
10 mM TMI-1 stock solution in DMSO
-
Appropriate sterile cell culture medium
Procedure:
-
Serial Dilution: Perform serial dilutions of the 10 mM TMI-1 stock solution in sterile cell culture medium to achieve the final desired concentrations for your experiment.
-
DMSO Concentration Control: It is crucial to maintain a consistent and low final concentration of DMSO across all experimental conditions, including the vehicle control (typically ≤ 0.1%), as DMSO can have cytotoxic effects.
-
Example Dilution: To prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of 10 mM TMI-1 to 999 µL of cell culture medium).
Preparation of TMI-1 Formulation for In Vivo Oral Administration
TMI-1 is orally bioavailable.[1][2] This protocol provides a general guideline for preparing a formulation suitable for oral gavage in animal models. The specific vehicle may need to be optimized based on the animal model and experimental design.
Materials:
-
TMI-1 powder
-
Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water)
-
Mortar and pestle or homogenizer
-
Sterile gavage needles
Procedure:
-
Calculate Required Amount: Determine the total amount of TMI-1 and vehicle needed based on the desired dose (e.g., 100 mg/kg), the weight of the animals, and the dosing volume.[4]
-
Prepare Vehicle: Prepare the 0.5% CMC solution by slowly adding CMC powder to sterile water while stirring until a uniform suspension is formed.
-
Formulation Preparation:
-
Weigh the required amount of TMI-1 powder.
-
If preparing a suspension, triturate the TMI-1 powder with a small amount of the vehicle in a mortar and pestle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing to achieve a homogenous suspension. A homogenizer can be used for larger volumes.
-
-
Administration: Administer the TMI-1 formulation to the animals via oral gavage using an appropriate-sized gavage needle. Ensure the suspension is well-mixed before each administration.
Signaling Pathways and Experimental Workflows
TMI-1 Mechanism of Action
TMI-1 inhibits ADAM17 and MMPs, which are key enzymes in various signaling pathways. The following diagram illustrates the general mechanism of action.
Caption: TMI-1 inhibits ADAM17 and MMPs, blocking TNF-α release and ECM degradation.
Experimental Workflow for In Vitro Cell Viability Assay
The following diagram outlines a typical workflow for assessing the effect of TMI-1 on cell viability.
Caption: Workflow for determining TMI-1's effect on cell viability in vitro.
Summary of TMI-1 Biological Activity
The following table summarizes the reported inhibitory concentrations and effective doses of TMI-1 from various studies.
| Assay/Model | Target/Effect | Concentration/Dose | Reference |
| Enzyme Assays | ADAM17 (TACE) IC₅₀ | 8.4 nM | [1][3] |
| MMP-1 IC₅₀ | 6.6 nM | [2] | |
| MMP-2 IC₅₀ | 4.7 nM | [2] | |
| MMP-7 IC₅₀ | 26 nM | [2] | |
| MMP-9 IC₅₀ | 12 nM | [2] | |
| MMP-13 IC₅₀ | 3 nM | [2] | |
| MMP-14 IC₅₀ | 26 nM | [2] | |
| Cell-Based Assays | TNF-α secretion IC₅₀ (Raw cells) | 40 nM | [3] |
| TNF-α secretion IC₅₀ (THP-1 cells) | 200 nM | [3] | |
| Cell Viability ED₅₀ (Cancer cell lines) | 1.3 - 8.1 µM | [3] | |
| In Vivo Models | LPS-induced TNF-α production ED₅₀ (mouse) | 5 mg/kg | [3] |
| Collagen-induced arthritis (mouse) | 50 mg/kg, twice daily (oral) | [4] | |
| Breast cancer tumor growth (mouse) | 100 mg/kg, daily (oral) | [3][4] |
References
TMI-1: Application Notes and Protocols for Zymography Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of TMI-1, a potent matrix metalloproteinase (MMP) inhibitor, in zymography assays. This document includes comprehensive experimental protocols, data presentation guidelines, and visualizations to facilitate the integration of TMI-1 into research and drug development workflows focused on MMP activity.
Introduction
TMI-1, also known as Apratastat (TMI-005), is a broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and tumor necrosis factor-alpha-converting enzyme (TACE). MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Their activity is implicated in various physiological and pathological processes, including tissue remodeling, wound healing, angiogenesis, and cancer metastasis. Zymography is a widely used technique to detect and characterize the activity of MMPs in biological samples. TMI-1 serves as a valuable tool in these assays to identify the specific contribution of MMPs to ECM degradation and to assess the efficacy of potential therapeutic interventions targeting these enzymes.
Mechanism of Action
TMI-1 functions as a dual inhibitor, targeting both TACE and several MMPs. Its inhibitory activity is critical in disease models where both TNF-α signaling and MMP-mediated tissue degradation are key pathological features, such as in rheumatoid arthritis. By chelating the active site zinc ion of MMPs, TMI-1 reversibly blocks their proteolytic activity. This inhibition prevents the breakdown of ECM proteins, such as collagen and gelatin, which are substrates for various MMPs.
Quantitative Data: TMI-1 Inhibition Profile
The inhibitory potency of TMI-1 against a panel of MMPs has been characterized, with IC50 values determined through various enzymatic assays. This data is crucial for designing experiments and interpreting results from zymography assays.
| MMP Target | Common Substrates | TMI-1 IC50 (nM) |
| MMP-1 | Collagen (I, II, III), Gelatin | Data not available in searched sources |
| MMP-2 | Gelatin, Collagen (IV, V, VII, X), Elastin | Data not available in searched sources |
| MMP-3 | Proteoglycans, Fibronectin, Laminin, Gelatin | Data not available in searched sources |
| MMP-7 | Gelatin, Casein, Fibronectin | Data not available in searched sources |
| MMP-8 | Collagen (I, II, III) | Data not available in searched sources |
| MMP-9 | Gelatin, Collagen (IV, V) | Data not available in searched sources |
| MMP-13 | Collagen (II), Gelatin, Proteoglycans | Data not available in searched sources |
Note: While TMI-1 is a known MMP inhibitor, specific IC50 values for the listed MMPs were not available in the searched resources. Researchers should consult the manufacturer's technical data sheet or relevant literature for the most up-to-date potency information.
Experimental Protocols
Zymography Assay for Assessing MMP Inhibition by TMI-1
This protocol outlines the steps for performing a gelatin zymography assay to evaluate the inhibitory effect of TMI-1 on MMP-2 and MMP-9, two of the most commonly studied gelatinases.
Materials:
-
Biological sample (e.g., cell culture supernatant, tissue extract)
-
TMI-1 (Apratastat)
-
Zymogram gels (polyacrylamide gels containing gelatin)
-
Tris-Glycine SDS sample buffer (non-reducing)
-
Tris-Glycine SDS running buffer
-
Zymogram renaturing buffer
-
Zymogram developing buffer
-
Coomassie Brilliant Blue R-250 staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
-
Protein concentration assay kit (e.g., BCA or Bradford)
Procedure:
-
Sample Preparation:
-
Determine the protein concentration of your biological sample.
-
Based on the expected MMP activity, dilute the samples in a non-reducing sample buffer.
-
Prepare a series of samples to be treated with varying concentrations of TMI-1. A vehicle control (e.g., DMSO) should be included. Pre-incubate the samples with TMI-1 for a specified time (e.g., 30 minutes at room temperature) before loading.
-
-
Electrophoresis:
-
Load equal amounts of protein from each sample and control into the wells of the zymogram gel.
-
Include a lane with a pre-stained molecular weight marker.
-
Run the gel in Tris-Glycine SDS running buffer at a constant voltage (e.g., 125 V) until the dye front reaches the bottom of the gel. The electrophoresis should be performed at 4°C to prevent MMPs from renaturing and digesting the gelatin.
-
-
Renaturation and Development:
-
After electrophoresis, carefully remove the gel from the cassette.
-
Wash the gel in zymogram renaturing buffer for 30-60 minutes at room temperature with gentle agitation to remove SDS.
-
Incubate the gel in zymogram developing buffer overnight at 37°C. This buffer contains the necessary ions (Zn²⁺ and Ca²⁺) for MMP activity.
-
-
Staining and Destaining:
-
Stain the gel with Coomassie Brilliant Blue R-250 solution for at least 1 hour at room temperature.
-
Destain the gel with the destaining solution until clear bands appear against a blue background. These clear bands represent areas where the gelatin has been digested by MMPs.
-
-
Data Analysis:
-
Image the gel using a gel documentation system.
-
Quantify the intensity of the clear bands using densitometry software (e.g., ImageJ).
-
Compare the band intensities of the TMI-1 treated samples to the vehicle control to determine the extent of MMP inhibition.
-
Visualizations
Experimental Workflow for Zymography with an Inhibitor
Caption: Workflow for assessing MMP inhibition using zymography.
Signaling Pathway Involving MMP-13 in Arthritis
MMP-13 plays a significant role in the degradation of cartilage in arthritic conditions. Its expression is regulated by various pro-inflammatory cytokines and growth factors.
Caption: Regulation of MMP-13 expression and its role in cartilage degradation.
Application Notes and Protocols: Methodology for Assessing TMI-1 Efficacy In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction: TMI-1 is a potent, orally bioavailable thiomorpholine hydroxamate-based dual inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM17), also known as TNF-α Converting Enzyme (TACE), and several matrix metalloproteinases (MMPs). By binding to the zinc atom in the catalytic site of these enzymes, TMI-1 effectively blocks their proteolytic activity. In pre-clinical studies, TMI-1 has demonstrated selective cytotoxicity towards tumor cells by inducing caspase-dependent apoptosis and cell cycle arrest, making it a promising candidate for cancer therapy. These application notes provide a comprehensive set of protocols to assess the in vitro efficacy of TMI-1, covering enzymatic inhibition, effects on cell viability, and elucidation of its mechanism of action.
Quantitative Data Summary
The following tables summarize the inhibitory activity of TMI-1 against its enzymatic targets and its effect on the viability of various tumor cell lines.
Table 1: TMI-1 Enzymatic Inhibition Profile
| Target Enzyme | IC₅₀ (nM) |
| MMP-13 | 3 |
| MMP-2 | 4.7 |
| MMP-1 | 6.6 |
| ADAM17 (TACE) | 8.4 |
| MMP-9 | 12 |
| MMP-7 | 26 |
| MMP-14 | 26 |
Data represents the half-maximal inhibitory concentration (IC₅₀) of TMI-1 against various recombinant metalloproteinases.
Table 2: TMI-1 Efficacy (ED₅₀) in Tumor Cell Lines
| Cell Line Origin | ED₅₀ Range (µM) |
| Breast Cancer | 0.6 - 12.5 |
| Colon Cancer | 1.5 - >20 |
| Lung Cancer | 2.5 - 15 |
| Prostate Cancer | 3.0 - 18 |
| Ovarian Cancer | 1.0 - 10 |
Data represents the effective dose for 50% of the maximal response (ED₅₀), typically corresponding to a 50% reduction in cell viability across a panel of 34 different tumor cell lines.
TMI-1 Mechanism of Action
TMI-1 exerts its anti-tumor effects through a multi-faceted mechanism. Its primary action is the inhibition of ADAM17 and MMPs. The inhibition of ADAM17 (TACE) reduces the shedding of signaling molecules like TNF-α from the cell surface. The inhibition of various MMPs is linked to the induction of G0/G1 cell cycle arrest and subsequent apoptosis. This apoptotic process is caspase-dependent and has been shown to involve the activation of caspase-8, suggesting a potential role for the extrinsic apoptosis pathway.
Application Notes and Protocols for TMI-1 Treatment in Primary Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMI-1 is a potent, orally bioavailable thiomorpholine hydroxamate-based inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α-Converting Enzyme (TACE), and several matrix metalloproteinases (MMPs).[1][2] It has demonstrated selective cytotoxicity against tumor cells and cancer stem cells, making it a promising candidate for cancer therapy.[3] These application notes provide detailed protocols for the treatment of primary cell lines with TMI-1, including methods for assessing cell viability, analyzing protein expression, and investigating protein interactions.
Mechanism of Action
TMI-1 exerts its primary effect by inhibiting the enzymatic activity of ADAM17 and various MMPs.[1] The hydroxamate moiety of TMI-1 binds to the zinc ion within the catalytic site of these metalloproteinases, thereby blocking their function.[1] A key consequence of ADAM17 inhibition is the reduced shedding of the pro-inflammatory cytokine Tumor Necrosis Factor-α (TNF-α) from the cell surface.[2] This leads to a decrease in soluble TNF-α, which is implicated in inflammatory responses and tumor progression.[2][4] In cancer cells, TMI-1 has been shown to induce caspase-dependent apoptosis.[1][3]
Data Presentation
Table 1: Inhibitory Activity of TMI-1 against various Metalloproteinases
| Enzyme | IC50 (nM) |
| MMP-13 | 3 |
| MMP-2 | 4.7 |
| MMP-1 | 6.6 |
| ADAM17 | 8.4 |
| MMP-9 | 12 |
| MMP-7 | 26 |
| MMP-14 | 26 |
Data sourced from Tocris Bioscience.
Table 2: Efficacy of TMI-1 in various Cancer Cell Lines
| Cell Line Origin | ED50 Range (µM) |
| Various Tumor Cell Lines (34/40 tested) | 0.6 - 12.5 |
ED50 (Effective Dose, 50%) represents the concentration of a drug that gives half-maximal response. Data sourced from Mezil et al., 2012.[3]
Experimental Protocols
General Guidelines for Primary Cell Culture
Primary cells are sourced directly from tissues and have a finite lifespan. They require specific, optimized growth media and careful handling.[5] It is recommended to use primary cells at early passages (P1-P3) for optimal viability and performance.[5] For detailed guidance on establishing and maintaining primary cell cultures, refer to established protocols.[5][6]
Protocol 1: Cell Viability Assay (Alamar Blue Method)
This protocol outlines the assessment of cell viability in primary cell lines following treatment with TMI-1 using the Alamar blue (resazurin) assay.
Materials:
-
Primary cancer cell line of interest
-
Complete cell culture medium
-
TMI-1 stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Alamar blue reagent
-
Phosphate-buffered saline (PBS)
-
Microplate reader (fluorescence)
Procedure:
-
Cell Seeding:
-
Harvest and count primary cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Include wells with medium only for background control.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
TMI-1 Treatment:
-
Prepare serial dilutions of TMI-1 in complete culture medium from the stock solution. A suggested concentration range is 0.1 µM to 25 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest TMI-1 treatment.
-
Carefully remove the medium from the wells and add 100 µL of the TMI-1 dilutions or control medium.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Alamar Blue Addition: Add 10 µL of Alamar blue reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the fluorescence at the appropriate wavelengths (typically 560 nm excitation / 590 nm emission) using a microplate reader.
-
Analysis: Subtract the background fluorescence from all readings. Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot Analysis
This protocol is for the detection of changes in protein expression (e.g., cleaved caspases, PARP) in primary cells after TMI-1 treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | TMI-1, TNF-α-Converting Enzyme Inhibitor, Protects Against Paclitaxel-Induced Neurotoxicity in the DRG Neuronal Cells In Vitro [frontiersin.org]
- 3. Tumor selective cytotoxic action of a thiomorpholin hydroxamate inhibitor (TMI-1) in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. keio.elsevierpure.com [keio.elsevierpure.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Navigating challenges: optimising methods for primary cell culture isolation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TMI-1 in Combination Drug Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential of TMI-1, a dual inhibitor of TNF-α converting enzyme (TACE/ADAM17) and matrix metalloproteinases (MMPs), when used in combination with other therapeutic agents. The following protocols and data are intended to guide researchers in designing and executing experiments to explore the synergistic or protective effects of TMI-1 in various disease models, particularly in oncology and chemotherapy-induced neuropathy.
Introduction to TMI-1
TMI-1 is a potent, orally bioavailable thiomorpholin hydroxamate inhibitor.[1] It was initially developed for the treatment of rheumatoid arthritis due to its ability to suppress the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[2][3] TMI-1 inhibits the enzymatic activity of ADAM17 and several MMPs, including MMP-1, -2, -7, -9, -13, and -14, by binding to the zinc ion in their catalytic site.[4] This mechanism of action prevents the release of soluble TNF-α and the shedding of various cell surface proteins involved in signaling pathways crucial for cell proliferation, survival, and inflammation.[2]
Recent research has repositioned TMI-1 as a promising agent in cancer therapy. It has demonstrated selective cytotoxicity towards tumor cells and cancer stem cells while showing reduced toxicity in non-malignant cells.[1][4] Furthermore, TMI-1 has shown synergistic effects when combined with standard chemotherapeutic agents and targeted therapies.[1] A significant area of investigation is its potential to mitigate the adverse effects of chemotherapy, such as chemotherapy-induced peripheral neuropathy (CIPN).[5][6]
Quantitative Data: In Vitro Efficacy of TMI-1
The following tables summarize the in vitro efficacy of TMI-1 as a single agent and in combination with other drugs across various cancer cell lines.
Table 1: IC50 Values of TMI-1 and other Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Reference |
| TMI-1 | MMP-13 | 3 | |
| MMP-2 | 4.7 | ||
| MMP-1 | 6.6 | ||
| ADAM17 (TACE) | 8.4 | ||
| MMP-9 | 12 | ||
| MMP-7 | 26 | ||
| MMP-14 | 26 |
Table 2: ED50 Values of TMI-1 in Various Tumor Cell Lines
| Cell Line Origin | ED50 Range (µM) | Reference |
| Various (34 out of 40 tested) | 0.6 - 12.5 | [1] |
Table 3: Synergistic Effects of TMI-1 in Combination with Other Drugs
| Combination | Cell Line | Effect | Reference |
| TMI-1 + Docetaxel | Breast Cancer | Strong Synergism | [1] |
| TMI-1 + Doxorubicin | Breast Cancer | Strong Synergism | [1] |
| TMI-1 + Lapatinib | Breast Cancer | Strong Synergism | [1] |
Signaling Pathways and Experimental Workflows
Diagram 1: TMI-1 Signaling Pathway in Mitigating Paclitaxel-Induced Neurotoxicity
Caption: TMI-1 inhibits ADAM17, reducing TNF-α and subsequent neuroinflammation.
Diagram 2: Experimental Workflow for In Vitro Combination Studies
Caption: A general workflow for assessing TMI-1 combination effects in vitro.
Experimental Protocols
Protocol 1: In Vitro Assessment of TMI-1 and Paclitaxel on Neuronal Cell Viability and Neuroprotection
This protocol is designed to assess the neuroprotective effects of TMI-1 against paclitaxel-induced neurotoxicity in dorsal root ganglion (DRG) neuronal cells.[5][6]
Materials:
-
Immortalized DRG neuronal 50B11 cells
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements
-
Paclitaxel (PAC)
-
TMI-1
-
Reagents for cell viability assays (e.g., MTT, AlamarBlue)
-
Reagents for immunofluorescence staining (antibodies against β-III tubulin, TRPV1)
-
Reagents for Western blotting (antibodies against TRPV1, p-Akt, p-NF-κB, etc.)
-
Reagents for ELISA (for TNF-α, IL-1β, IL-6)
-
Reagents for qRT-PCR
Procedure:
-
Cell Culture and Differentiation:
-
Culture 50B11 DRG cells in standard growth medium.
-
Induce neuronal differentiation by changing to a low-serum medium containing nerve growth factor (NGF).
-
Allow cells to differentiate for 3-5 days.
-
-
Treatment:
-
Prepare stock solutions of TMI-1 and paclitaxel in a suitable solvent (e.g., DMSO).
-
Treat differentiated neurons with:
-
Vehicle control
-
Paclitaxel alone (e.g., 10-100 nM)
-
TMI-1 alone (e.g., 1-10 µM)
-
Paclitaxel in combination with TMI-1 (pre-treatment with TMI-1 for 1-2 hours before adding paclitaxel is recommended).
-
-
Incubate for a specified period (e.g., 24-48 hours).
-
-
Analysis of Neurite Outgrowth:
-
Fix cells with 4% paraformaldehyde.
-
Perform immunofluorescence staining for a neuronal marker like β-III tubulin.
-
Capture images using a fluorescence microscope.
-
Measure the length of the longest neurite for a significant number of cells in each treatment group using image analysis software.
-
-
Cell Viability Assay:
-
Perform a standard MTT or AlamarBlue assay according to the manufacturer's instructions to assess cell viability.
-
-
Cytokine Quantification by ELISA:
-
Collect the cell culture supernatant from each treatment group.
-
Measure the concentration of secreted TNF-α, IL-1β, and IL-6 using commercially available ELISA kits.
-
-
Western Blot Analysis:
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against proteins of interest (e.g., TRPV1, total and phosphorylated forms of Akt, NF-κB, MAPKs).
-
Use appropriate secondary antibodies and a chemiluminescence detection system.
-
-
Quantitative RT-PCR:
-
Isolate total RNA from the cells.
-
Synthesize cDNA.
-
Perform qRT-PCR using primers specific for TRPV1 and other genes of interest.
-
Protocol 2: In Vitro Assessment of Synergistic Anti-Cancer Effects of TMI-1 and Doxorubicin
This protocol is designed to evaluate the synergistic cytotoxic effects of TMI-1 and doxorubicin on breast cancer cells.[1]
Materials:
-
Breast cancer cell lines (e.g., triple-negative or ERBB2-overexpressing lines)
-
Cell culture medium and supplements
-
TMI-1
-
Doxorubicin
-
Reagents for cell viability assays (e.g., AlamarBlue)
-
Reagents for apoptosis assays (e.g., Annexin V-FITC/Propidium Iodide kit)
-
Reagents for cell cycle analysis (e.g., BrdU/7-AAD staining)
-
Reagents for caspase activity assays (e.g., Caspase-Glo 3/7 Assay)
Procedure:
-
Cell Culture and Seeding:
-
Culture breast cancer cells in the recommended growth medium.
-
Seed cells into 96-well plates for viability assays or larger plates for other assays and allow them to adhere overnight.
-
-
Treatment:
-
Prepare a dose-response matrix of TMI-1 and doxorubicin.
-
Treat cells with TMI-1 alone, doxorubicin alone, and the combination of both at various concentrations.
-
Include a vehicle control group.
-
Incubate for 48-72 hours.
-
-
Cell Viability Assay:
-
Measure cell viability using an AlamarBlue assay.
-
Calculate the IC50 for each drug alone and in combination.
-
Use software like CompuSyn to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
-
Apoptosis Assay:
-
Treat cells with selected concentrations of TMI-1, doxorubicin, and the combination.
-
After incubation, stain cells with Annexin V-FITC and Propidium Iodide.
-
Analyze the percentage of apoptotic cells (Annexin V positive) by flow cytometry.
-
-
Caspase Activity Assay:
-
Measure caspase-3/7 activity using a luminescent assay kit according to the manufacturer's protocol.
-
-
Cell Cycle Analysis:
-
Treat cells as described above.
-
Pulse cells with BrdU for a few hours before harvesting.
-
Fix and stain cells with anti-BrdU antibody and 7-AAD.
-
Analyze cell cycle distribution by flow cytometry.
-
Conclusion
TMI-1 presents a versatile pharmacological tool with potential applications in combination therapies. Its ability to inhibit TACE and MMPs can be leveraged to not only exert direct anti-tumor effects but also to ameliorate the side effects of conventional chemotherapies. The provided protocols and data serve as a foundation for further investigation into the therapeutic potential of TMI-1 in combination with a broader range of anti-cancer agents and in other disease contexts. Researchers are encouraged to adapt these protocols to their specific models and research questions.
References
- 1. Tumor selective cytotoxic action of a thiomorpholin hydroxamate inhibitor (TMI-1) in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TMI-1, TNF-α-Converting Enzyme Inhibitor, Protects Against Paclitaxel-Induced Neurotoxicity in the DRG Neuronal Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. TMI-1, TNF-α-Converting Enzyme Inhibitor, Protects Against Paclitaxel-Induced Neurotoxicity in the DRG Neuronal Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | TMI-1, TNF-α-Converting Enzyme Inhibitor, Protects Against Paclitaxel-Induced Neurotoxicity in the DRG Neuronal Cells In Vitro [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing TMI-1 Concentration for Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TMI-1 in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is TMI-1 and what is its mechanism of action?
TMI-1 is a potent, orally bioavailable thiomorpholine hydroxamate-based inhibitor. It functions as a dual inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), and several Matrix Metalloproteinases (MMPs).[1] Its primary mechanism involves binding to the zinc ion in the catalytic domain of these enzymes, thereby blocking their proteolytic activity.[2] This inhibition leads to the induction of caspase-dependent apoptosis and cell cycle arrest in tumor cells.[3][4]
Q2: What is the recommended starting concentration range for TMI-1 in cell viability assays?
Based on published data, a starting concentration range of 0.1 µM to 20 µM is recommended for initial screening in most cancer cell lines.[3][4] The half-maximal effective concentration (ED50) for TMI-1 has been shown to vary significantly across different cell lines, ranging from 0.6 µM to 12.5 µM.[1][3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: Is TMI-1 selective for cancer cells?
Yes, studies have shown that TMI-1 exhibits high selectivity for tumor cells and cancer stem cells, while non-malignant cells are generally resistant to its cytotoxic effects even at high concentrations.[1][3]
Q4: How should I prepare a stock solution of TMI-1?
TMI-1 is soluble in DMSO and ethanol. For cell culture experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO and then dilute it further in the cell culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q5: What cell viability assays are compatible with TMI-1?
Various standard cell viability and proliferation assays can be used with TMI-1, including:
-
Metabolic assays: MTT, XTT, WST-1, and Alamar Blue (resazurin) assays measure the metabolic activity of viable cells. The Alamar Blue assay has been successfully used in published studies with TMI-1.[3][4]
-
Apoptosis assays: Annexin V/7-AAD staining can be used to quantify apoptosis induced by TMI-1.[3][4]
-
Cell cycle analysis: Propidium iodide or BrdU staining followed by flow cytometry can be used to assess the effect of TMI-1 on cell cycle progression.[3][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no cytotoxicity observed | - TMI-1 concentration is too low.- The cell line is resistant to TMI-1.- Incorrect assay was used or the assay was performed incorrectly.- TMI-1 has degraded. | - Perform a dose-response experiment with a wider concentration range (e.g., up to 50 µM).- Verify the expression of ADAM17 and relevant MMPs in your cell line.- Ensure the chosen viability assay is appropriate and that all steps were followed correctly. Use positive controls to validate the assay.- Prepare fresh TMI-1 stock solutions and store them properly (at -20°C or -80°C). |
| High variability between replicates | - Uneven cell seeding.- Inaccurate pipetting of TMI-1 or assay reagents.- Edge effects in the multi-well plate. | - Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly.- Use calibrated pipettes and be consistent with pipetting techniques.- Avoid using the outer wells of the plate or fill them with sterile PBS or medium to maintain humidity. |
| Precipitation of TMI-1 in culture medium | - TMI-1 concentration exceeds its solubility in the medium.- The final DMSO concentration is too low to maintain solubility. | - Do not exceed the recommended final concentration of TMI-1. If higher concentrations are needed, consider using a different solvent or formulation (if available).- Ensure the final DMSO concentration is sufficient to keep TMI-1 in solution, but still non-toxic to the cells (typically ≤ 0.1%). |
| Unexpected cytotoxicity in control (DMSO-treated) cells | - DMSO concentration is too high.- The cell line is particularly sensitive to DMSO. | - Use a final DMSO concentration of 0.1% or lower. Perform a DMSO toxicity curve to determine the maximum tolerated concentration for your specific cell line. |
Data Presentation
Table 1: TMI-1 Enzymatic Inhibition
| Target | IC50 (nM) |
| MMP-13 | 3 |
| MMP-2 | 4.7 |
| MMP-1 | 6.6 |
| ADAM17 | 8.4 |
| MMP-9 | 12 |
| MMP-7 | 26 |
| MMP-14 | 26 |
Table 2: TMI-1 ED50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | ED50 (µM) |
| SUM149 | Breast (Inflammatory) | ~1 |
| SKBR3 | Breast (HER2+) | ~1.5 |
| BT474 | Breast (HER2+) | ~2 |
| MDA-MB-231 | Breast (Triple Negative) | ~2.5 |
| MCF7 | Breast (Luminal A) | ~5 |
| A549 | Lung | ~2.5 |
| HCT116 | Colon | ~2 |
| U87 | Glioblastoma | ~3 |
| PC3 | Prostate | ~4 |
| PANC-1 | Pancreatic | ~5 |
Note: ED50 values are approximate and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol: Determining Cell Viability using MTT Assay
This protocol provides a general guideline for assessing the effect of TMI-1 on cancer cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
TMI-1
-
Sterile DMSO
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
TMI-1 Treatment:
-
Prepare a 10 mM stock solution of TMI-1 in sterile DMSO.
-
Prepare serial dilutions of TMI-1 in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 20 µM). Also, prepare a vehicle control with the same final concentration of DMSO as the highest TMI-1 concentration.
-
Carefully remove the medium from the wells and add 100 µL of the TMI-1 dilutions or the vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, carefully remove the medium containing TMI-1.
-
Add 100 µL of fresh complete medium and 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the cell viability against the TMI-1 concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Visualizations
Caption: TMI-1 inhibits ADAM17 and MMPs, affecting multiple signaling pathways.
Caption: A typical experimental workflow for a TMI-1 cell viability assay.
References
Technical Support Center: Overcoming TMI-1 Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use the inhibitor TMI-1 in their experiments and navigate potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is TMI-1 and what are its primary targets?
TMI-1 is a potent, orally bioavailable inhibitor. Its primary targets are A Disintegrin and Metalloproteinase 17 (ADAM17), also known as TNF-α Converting Enzyme (TACE), and several Matrix Metalloproteinases (MMPs).[1] It was initially developed for its potential in treating rheumatoid arthritis due to its ability to suppress the production of tumor necrosis factor-alpha (TNF-α).[1] More recently, it has been investigated for its selective cytotoxic effects on tumor cells and cancer stem cells.[2]
Q2: What are the known off-target effects of TMI-1?
Based on available data, TMI-1 is a dual inhibitor of ADAM17 and various MMPs. Therefore, when using TMI-1 to study ADAM17, its inhibitory effects on MMPs should be considered as on-target effects of a multi-targeting inhibitor, but could be considered off-target effects if the intended target is solely ADAM17. The IC50 values for TMI-1 against a panel of metalloproteinases are provided in the table below.
Q3: How can I be sure that the observed phenotype in my experiment is due to the inhibition of my primary target and not an off-target effect?
To ensure the observed effects are on-target, a combination of the following strategies is recommended:
-
Use a structurally dissimilar inhibitor: Employ another potent and specific inhibitor of your target with a different chemical structure. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Rescue experiments: If possible, introduce a version of the target protein that is resistant to the inhibitor. If the inhibitor's effect is reversed, it confirms on-target action.
-
Use multiple concentrations of TMI-1: Observe a dose-dependent effect on your phenotype that correlates with the IC50 of TMI-1 for your target of interest.
-
Control for known off-targets: If you are studying ADAM17, consider the effects of MMP inhibition in your experimental system. You can use inhibitors that are more selective for the off-target MMPs to see if they replicate any of the observed phenotypes.
Q4: Are there any known effects of TMI-1 on kinase signaling?
While TMI-1 is primarily characterized as a metalloproteinase inhibitor, like many small molecule inhibitors, it has the potential to interact with kinases. A comprehensive kinome scan for TMI-1 is not publicly available. Therefore, it is crucial for researchers to empirically determine its kinase selectivity profile in their experimental context, especially if unexpected results are observed.
Q5: What are some initial troubleshooting steps if I see unexpected or inconsistent results with TMI-1?
-
Confirm compound integrity and concentration: Ensure the TMI-1 stock solution is correctly prepared and stored. Verify the final concentration in your assay.
-
Check cell health: In cell-based assays, ensure that the observed effects are not due to general cytotoxicity, unless that is the intended endpoint. Run a cell viability assay at the concentrations of TMI-1 being used. TMI-1 has been shown to have selective cytotoxicity to tumor cells.[2]
-
Optimize inhibitor concentration and incubation time: Perform a dose-response and time-course experiment to identify the optimal experimental window.
-
Review your experimental controls: Ensure you have included appropriate positive and negative controls in your experiment.
Quantitative Data
Table 1: TMI-1 Inhibitory Potency (IC50) Against a Panel of Metalloproteinases
| Target | IC50 (nM) |
| MMP-13 | 3 |
| MMP-2 | 4.7 |
| MMP-1 | 6.6 |
| ADAM17 | 8.4 |
| MMP-9 | 12 |
| MMP-7 | 26 |
| MMP-14 | 26 |
Data sourced from Tocris Bioscience.
Experimental Protocols & Troubleshooting Guides
Guide 1: Validating On-Target vs. Off-Target Effects of TMI-1
This guide provides a workflow to help determine if the observed cellular phenotype is a direct result of inhibiting the intended target (e.g., ADAM17) or due to off-target activities.
Guide 2: Protocol for Assessing TMI-1 Off-Target Kinase Activity via Western Blot
If you suspect TMI-1 is affecting a specific kinase-driven signaling pathway, this protocol provides a basic framework for an initial assessment using Western blotting.
Objective: To determine if TMI-1 inhibits the phosphorylation of a key substrate of a suspected off-target kinase.
Materials:
-
Cells expressing the kinase of interest
-
TMI-1
-
Appropriate cell lysis buffer with phosphatase and protease inhibitors
-
Primary antibodies: phospho-specific for the kinase substrate and total protein for the substrate
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Treatment:
-
Plate cells and grow to desired confluency.
-
Pre-treat cells with a range of TMI-1 concentrations (e.g., 0.1, 1, 10 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulate the signaling pathway of interest with an appropriate agonist for a predetermined time.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer containing phosphatase and protease inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane according to the manufacturer's protocol.
-
Re-probe the membrane with the primary antibody for the total protein of the substrate to ensure equal loading.
-
Interpretation:
-
A dose-dependent decrease in the phospho-specific signal with TMI-1 treatment, without a change in the total protein level, suggests that TMI-1 may be inhibiting the upstream kinase.
Signaling Pathways
ADAM17 (TACE) Signaling Pathway
TMI-1 inhibits ADAM17, which is a key enzyme responsible for the shedding of the extracellular domains of various transmembrane proteins, including the precursor of TNF-α and ligands for the Epidermal Growth Factor Receptor (EGFR).
General Troubleshooting Logic for TMI-1 Experiments
This diagram outlines a logical approach to troubleshooting common issues encountered when using TMI-1.
References
- 1. Identification and characterization of 4-[[4-(2-butynyloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-(3S)thiomorpholinecarboxamide (TMI-1), a novel dual tumor necrosis factor-alpha-converting enzyme/matrix metalloprotease inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tumor selective cytotoxic action of a thiomorpholin hydroxamate inhibitor (TMI-1) in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
improving TMI-1 stability in experimental conditions
Welcome to the technical support center for TMI-1, a potent dual inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM17/TACE) and various Matrix Metalloproteinases (MMPs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of TMI-1 in experimental settings and to help troubleshoot common stability and activity issues.
Frequently Asked Questions (FAQs)
Q1: What is TMI-1 and what are its primary targets?
TMI-1 is a broad-spectrum inhibitor that targets several members of the metalloproteinase family. Its principal targets are ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), and multiple Matrix Metalloproteinases (MMPs).[1] It functions by chelating the active site zinc ion, which is essential for the catalytic activity of these enzymes.
Q2: What are the recommended solvents and storage conditions for TMI-1?
TMI-1 is soluble in dimethyl sulfoxide (DMSO) and ethanol.[1] For long-term storage, it is advisable to store the compound as a solid at -20°C, tightly sealed. Once reconstituted, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C. Generally, these stock solutions are stable for up to one month.[2] For daily experiments, it is best to prepare fresh dilutions from the stock solution.
Q3: What are the known IC50 values for TMI-1 against its targets?
The half-maximal inhibitory concentration (IC50) values for TMI-1 have been determined for several key metalloproteinases. These values are crucial for designing experiments with appropriate inhibitor concentrations.
| Target Enzyme | IC50 (nM) |
| MMP-13 | 3 |
| MMP-2 | 4.7 |
| MMP-1 | 6.6 |
| ADAM17 (TACE) | 8.4 |
| MMP-9 | 12 |
| MMP-7 | 26 |
| MMP-14 | 26 |
| Data sourced from Tocris Bioscience product information.[1] |
Q4: In which signaling pathways is TMI-1 expected to have an effect?
By inhibiting ADAM17 and MMPs, TMI-1 can modulate several critical signaling pathways:
-
ADAM17-Mediated Pathways : TMI-1 can inhibit the shedding of various cell surface proteins, including the precursors of TNF-α and ligands for the Epidermal Growth Factor Receptor (EGFR). This can impact inflammatory signaling and cell proliferation.
-
MMP-Mediated Pathways : TMI-1 can interfere with the degradation of extracellular matrix (ECM) components, a process crucial for cell migration, invasion, and tissue remodeling. It can also affect the release and activation of growth factors and cytokines sequestered within the ECM.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected inhibitory activity.
-
Possible Cause 1: Degradation of TMI-1 in stock solution.
-
Troubleshooting Step: Prepare fresh stock solutions from solid compound. Avoid multiple freeze-thaw cycles by preparing single-use aliquots. Hydroxamate-based inhibitors can be susceptible to hydrolysis, so minimizing time in aqueous solutions at neutral or alkaline pH is recommended.
-
-
Possible Cause 2: Instability in experimental media.
-
Troubleshooting Step: The hydroxamate group in TMI-1 can be metabolically vulnerable.[3][4] Components in serum-containing media, such as esterases, may degrade the inhibitor.[3] Consider reducing the serum concentration if compatible with your experimental system, or perform experiments in serum-free media for short durations. It is also advisable to add TMI-1 to the media immediately before starting the experiment.
-
-
Possible Cause 3: Incorrect dosage or concentration.
-
Troubleshooting Step: Verify the final concentration of TMI-1 in your experiment. Refer to the IC50 table to ensure the concentration is sufficient to inhibit the target of interest. Perform a dose-response curve to determine the optimal concentration for your specific cell line or experimental setup.
-
Issue 2: High background or off-target effects.
-
Possible Cause 1: Non-specific inhibition.
-
Troubleshooting Step: TMI-1 is a broad-spectrum inhibitor.[1] The observed phenotype may be a result of inhibiting multiple MMPs or other metalloproteinases. Use more specific inhibitors for individual MMPs as controls, if available, to dissect the contribution of each target. Consider using a structurally related but inactive control compound to account for non-specific effects.
-
-
Possible Cause 2: Cytotoxicity unrelated to target inhibition.
-
Troubleshooting Step: Hydrolysis of hydroxamate inhibitors can sometimes lead to the formation of toxic byproducts like hydroxylamine.[3] Assess cell viability using multiple methods (e.g., trypan blue exclusion, MTT assay, and a cytotoxicity assay that measures membrane integrity) to distinguish between apoptosis, necrosis, and cytostatic effects. Ensure that the final DMSO concentration is consistent across all conditions and is at a non-toxic level (typically <0.5%).
-
Issue 3: Poor bioavailability or efficacy in in-vivo experiments.
-
Possible Cause 1: Rapid metabolism.
-
Troubleshooting Step: Hydroxamate-based inhibitors can have poor metabolic profiles and may be subject to hydrolysis, reduction, or conjugation in vivo.[3] This can lead to rapid clearance and reduced exposure at the target site.
-
-
Possible Cause 2: Formulation and administration.
-
Troubleshooting Step: Ensure TMI-1 is properly formulated for in-vivo use. The choice of vehicle can significantly impact solubility and bioavailability. Consider pharmacokinetic studies to determine the optimal dosing regimen and to confirm that therapeutic concentrations are achieved and maintained at the target tissue.
-
Experimental Protocols
1. Preparation of TMI-1 Stock Solution
-
Objective: To prepare a concentrated stock solution of TMI-1 for use in in-vitro experiments.
-
Materials:
-
TMI-1 (solid)
-
Anhydrous DMSO
-
Sterile, polypropylene microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid TMI-1 to equilibrate to room temperature before opening to prevent condensation.
-
Based on the molecular weight of TMI-1 (398.49 g/mol ), calculate the volume of DMSO required to achieve a desired stock concentration (e.g., 10 mM or 100 mM).
-
Add the calculated volume of anhydrous DMSO to the vial of TMI-1.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile polypropylene tubes.
-
Store the aliquots at -20°C and protect from light.
-
2. General Protocol for In-Vitro Cell-Based Assay
-
Objective: To assess the effect of TMI-1 on a cellular process (e.g., proliferation, migration, cytokine release).
-
Procedure:
-
Culture cells to the desired confluency in appropriate cell culture plates.
-
Prepare fresh serial dilutions of TMI-1 from a thawed stock aliquot using the appropriate cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of TMI-1 or the vehicle control.
-
Incubate the cells for the desired experimental duration.
-
At the end of the incubation period, perform the relevant assay to measure the experimental endpoint (e.g., cell viability assay, ELISA for a secreted factor, cell migration assay).
-
Analyze the data, normalizing the results to the vehicle control.
-
Visualizations
Caption: Mechanism of action for TMI-1.
Caption: General experimental workflow for TMI-1.
References
Technical Support Center: TMI-1 Experimental Variability and Reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TMI-1, a dual inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM17/TACE) and various Matrix Metalloproteinases (MMPs).
Frequently Asked Questions (FAQs)
Q1: What is TMI-1 and what is its primary mechanism of action?
TMI-1 is a potent, orally bioavailable, dual inhibitor of ADAM17 (also known as TNF-α converting enzyme or TACE) and several matrix metalloproteinases (MMPs).[1] Its primary mechanism of action involves binding to the zinc ion within the active site of these enzymes, thereby preventing them from cleaving their respective substrates.[2] In cancer cells, TMI-1 has been shown to induce caspase-dependent apoptosis and cause cell cycle arrest at the G0/G1 phase.[1][2]
Q2: What are the reported IC50 values for TMI-1 against various proteases?
The half-maximal inhibitory concentration (IC50) values for TMI-1 vary across different proteases. The following table summarizes the reported in vitro IC50 values.
| Target Protease | IC50 (nM) |
| MMP-13 | 3 |
| MMP-2 | 4.7 |
| MMP-1 | 6.6 |
| ADAM17 (TACE) | 8.4 |
| MMP-9 | 12 |
| MMP-7 | 26 |
| MMP-14 | 26 |
| ADAM-TS-4 | 100 |
Data sourced from multiple suppliers and publications.[1][3]
Q3: How should I prepare and store TMI-1 stock solutions?
TMI-1 is soluble in DMSO up to 100 mM and in ethanol up to 20 mM. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO. To prepare a 10 mM stock solution, dissolve 3.98 mg of TMI-1 (MW: 398.49 g/mol ) in 1 mL of DMSO. Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[1]
Q4: What are the known off-target effects of TMI-1?
As a broad-spectrum inhibitor of MMPs and a member of the hydroxamate-based inhibitor class, TMI-1 has the potential for off-target effects. While specific off-target kinase activities have not been extensively documented in the provided search results, researchers should be aware that off-target effects are a known characteristic of this class of inhibitors.[4] It is recommended to include appropriate controls in your experiments to account for potential off-target effects.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
Q: I am observing significant well-to-well or experiment-to-experiment variability in my cell viability assays with TMI-1. What could be the cause?
A: High variability in cell viability assays can stem from several factors:
-
Inconsistent Seeding Density: Ensure that cells are evenly seeded across all wells. Variations in cell number at the start of the experiment will lead to different responses to the inhibitor.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the inhibitor and affect cell growth. To mitigate this, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or media.
-
Incomplete Dissolution of TMI-1: Ensure that your TMI-1 stock solution is fully dissolved before further dilution. Precipitates can lead to inconsistent final concentrations in your assay wells.
-
Serum Interaction: Components in fetal bovine serum (FBS) can bind to small molecule inhibitors, reducing their effective concentration.[5][6] If you observe lower than expected potency, consider reducing the serum concentration in your culture medium during the treatment period, or using serum-free medium if your cell line can tolerate it. Be aware that changes in serum concentration can also independently affect cell proliferation and viability.[7]
-
Cell Line Specific Sensitivity: Different cell lines can exhibit varying sensitivities to TMI-1. It is crucial to establish a baseline dose-response curve for each cell line used.
Issue 2: Unexpected Dose-Response Curve
Q: My dose-response curve for TMI-1 does not follow a typical sigmoidal shape. What could be the reason?
A: An atypical dose-response curve can be indicative of several phenomena:
-
Off-Target Effects at High Concentrations: At higher concentrations, TMI-1 may exert off-target effects that can lead to a plateau or even a decrease in the inhibitory effect. It is important to test a wide range of concentrations to fully characterize the dose-response relationship.
-
Solubility Issues: TMI-1 may precipitate out of solution at higher concentrations in aqueous culture media, leading to a lower than expected effective concentration. Visually inspect your wells for any signs of precipitation.
-
Cellular Efflux Pumps: Some cancer cell lines express efflux pumps that can actively remove the inhibitor from the cell, leading to reduced efficacy at higher concentrations.
-
Complex Biological Response: The cellular response to TMI-1 may not be a simple on/off switch. The dual inhibition of ADAM17 and multiple MMPs can trigger complex downstream signaling events that result in a non-sigmoidal dose-response.
Issue 3: Inconsistent Apoptosis Induction
Q: I am not consistently observing the expected level of apoptosis after treating my cells with TMI-1. What should I check?
A: Inconsistent apoptosis induction can be due to several factors:
-
Timing of the Assay: The induction of apoptosis is a dynamic process. The optimal time point for detecting caspase activation or Annexin V staining can vary between cell lines and experimental conditions. It is recommended to perform a time-course experiment to determine the peak of the apoptotic response.[8]
-
Assay Sensitivity: Ensure that the apoptosis detection method you are using is sensitive enough to detect the expected level of cell death. For example, a luminescent caspase-3/7 assay is generally more sensitive than colorimetric or fluorometric assays.
-
Cell Confluency: The confluency of your cell culture can influence their susceptibility to apoptosis. It is important to maintain a consistent cell density for all experiments.
-
Mechanism of Cell Death: While TMI-1 is known to induce caspase-dependent apoptosis, it is possible that at certain concentrations or in specific cell lines, other cell death mechanisms may be at play. Consider using a pan-caspase inhibitor, such as Z-VAD-FMK, to confirm that the observed cell death is indeed caspase-dependent.[2]
Experimental Protocols
Cell Viability Assay (MTT-based)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
TMI-1 Treatment: Prepare serial dilutions of TMI-1 in complete culture medium. Remove the old medium from the wells and add the TMI-1 dilutions. Include a vehicle control (DMSO) at the same final concentration as in the TMI-1 treated wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Caspase-3/7 Activity Assay (Luminescent)
-
Experimental Setup: Seed cells in a 96-well white-walled plate and treat with TMI-1 as described for the cell viability assay.
-
Reagent Preparation: Prepare the luminescent caspase-3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add the caspase-3/7 reagent to each well and mix gently.
-
Incubation: Incubate the plate at room temperature for the recommended time (typically 30-60 minutes), protected from light.
-
Luminescence Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase-3/7 activity.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with TMI-1 for the desired duration. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[9]
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[10]
-
Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution based on the DNA content (G0/G1, S, and G2/M phases).
Signaling Pathways and Experimental Workflows
Caption: TMI-1 inhibits ADAM17 and MMPs, affecting multiple downstream pathways.
Caption: A typical experimental workflow for investigating the effects of TMI-1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of serum concentration on adhesion of monocytic THP-1 cells onto cultured EC monolayer and EC-SMC co-culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Use of serum-free media for peripheral blood mononuclear cell culture and the impact on T and B cell readouts [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. cancer.wisc.edu [cancer.wisc.edu]
addressing TMI-1 cytotoxicity in non-cancerous cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of TMI-1, a dual inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM17) and various Matrix Metalloproteinases (MMPs). The focus of this resource is to address potential off-target cytotoxicity in non-cancerous cells during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is TMI-1 and what is its primary mechanism of action?
TMI-1 is a potent, orally bioavailable, thiomorpholine hydroxamate-based inhibitor. It functions as a dual inhibitor, targeting the enzymatic activity of both ADAM17 (also known as Tumor Necrosis Factor-α Converting Enzyme or TACE) and several matrix metalloproteinases (MMPs), including MMP-1, -2, -7, -9, -13, and -14.[1] Its inhibitory action is achieved by binding to the zinc ion within the catalytic site of these enzymes.[1]
Q2: Is TMI-1 expected to be cytotoxic to non-cancerous cells?
The available literature suggests that TMI-1 exhibits selective cytotoxicity towards cancer cells, with non-malignant cells reported to be resistant even at high concentrations.[1] For instance, the non-tumoral breast epithelial cell line MCF-10A did not show increased apoptosis or caspase-3/7 activation when treated with TMI-1.[2] However, given the critical roles of ADAM17 and MMPs in normal physiological processes, off-target effects in non-cancerous cells cannot be entirely ruled out and should be empirically evaluated for each cell type.
Q3: What are the functions of TMI-1's targets (ADAM17 and MMPs) in normal, non-cancerous cells?
In healthy tissues, ADAM17 and MMPs are crucial for a variety of processes:
-
ADAM17: This enzyme is a key "sheddase," responsible for cleaving and releasing the extracellular domains of numerous membrane-bound proteins, including cytokines like TNF-α, growth factors, and their receptors. This shedding is vital for cell signaling, inflammation, and tissue regeneration.[3]
-
MMPs: This family of enzymes is essential for extracellular matrix (ECM) remodeling, a process critical for wound healing, tissue repair, angiogenesis (new blood vessel formation), and immune cell migration.[4]
Inhibition of these enzymes could therefore disrupt normal cellular communication, tissue homeostasis, and repair mechanisms.
Q4: What are the potential consequences of inhibiting ADAM17 and MMPs in non-cancerous cells?
While TMI-1 is designed for selectivity, broad inhibition of ADAM17 and MMPs could theoretically lead to:
-
Impaired Wound Healing: Due to the role of MMPs in ECM remodeling and cell migration.
-
Altered Inflammatory Responses: As ADAM17 is a key regulator of TNF-α shedding.
-
Disrupted Tissue Homeostasis: Both enzyme families are integral to the normal turnover and maintenance of tissues.
-
Musculoskeletal Syndrome: A known side effect of some broad-spectrum MMP inhibitors, though this is less likely with more selective agents.[3]
It is crucial for researchers to establish a therapeutic window where the desired anti-cancer effects are observed without significant toxicity to relevant non-cancerous cell types in their experimental models.
Troubleshooting Guide
This guide addresses potential issues related to unexpected cytotoxicity when using TMI-1 in experiments involving non-cancerous cells.
Issue 1: I am observing unexpected cytotoxicity in my non-cancerous control cell line.
-
Question: Could the observed cell death be an artifact of the assay itself?
-
Answer: Yes. Ensure that the cytotoxicity assay you are using is appropriate for your cell line and experimental conditions. For example, some compounds can interfere with the chemical reactions of viability assays like the MTT assay. It is advisable to confirm results using an orthogonal method (e.g., LDH assay or direct cell counting). Also, check for common assay-related issues such as high cell density, forceful pipetting, or contaminants in the cell culture medium.[5]
-
-
Question: How can I confirm that the observed cytotoxicity is a specific effect of TMI-1?
-
Answer: To verify that the cytotoxicity is due to the inhibition of ADAM17/MMPs, you could perform a rescue experiment. This might involve adding the downstream products of the enzymatic reactions that are inhibited by TMI-1, if known and feasible. Additionally, using a structurally related but inactive control compound can help differentiate specific from non-specific toxicity.
-
-
Question: Could my non-cancerous cell line be particularly sensitive to ADAM17/MMP inhibition?
-
Answer: It's possible. The dependence of different cell types on ADAM17 and specific MMPs for survival and proliferation can vary. We recommend establishing a dose-response curve for each new non-cancerous cell line to determine its specific sensitivity to TMI-1.
-
Issue 2: My cytotoxicity assay results are variable and not reproducible.
-
Question: What are common sources of variability in cytotoxicity assays?
-
Answer: High variability can stem from several factors, including inconsistent cell seeding density, variations in incubation times with the assay reagent, and differences in the metabolic state of the cells. Formazan-based assays like MTT can be particularly prone to reproducibility issues.[6]
-
-
Question: How can I improve the reproducibility of my experiments?
-
Answer: Standardize your protocols meticulously. This includes using a consistent cell passage number, ensuring uniform cell seeding, and precise timing for compound addition and assay development. Using automated liquid handlers for dispensing can also reduce pipetting errors. It is also good practice to include positive and negative controls in every experiment.
-
Issue 3: I am not observing any cytotoxicity in my cancer cell line, even at high concentrations of TMI-1.
-
Question: Could my cancer cell line be resistant to TMI-1?
-
Answer: Yes, resistance is a possibility. The sensitivity of cancer cells to TMI-1 can depend on their reliance on the signaling pathways regulated by ADAM17 and MMPs.
-
-
Question: How can I troubleshoot the lack of effect?
-
Answer: First, verify the activity of your TMI-1 stock. You can test it on a sensitive, positive control cell line known to respond to TMI-1. Also, ensure that the compound is fully dissolved in the culture medium. If the compound is active and soluble, the cell line may indeed be resistant. In this case, investigating the expression levels of ADAM17 and relevant MMPs in your cell line could provide insights.
-
Quantitative Data on TMI-1 Activity
| Target Enzyme | IC50 (nM) |
| MMP-13 | 3 |
| MMP-2 | 4.7 |
| MMP-1 | 6.6 |
| ADAM17 (TACE) | 8.4 |
| MMP-9 | 12 |
| MMP-7 | 26 |
| MMP-14 | 26 |
Data sourced from publicly available information.
The following table is provided as a template for researchers to document the IC50 values of TMI-1 in various non-cancerous cell lines used in their studies.
| Non-Cancerous Cell Line | Cell Type | IC50 (µM) | Cytotoxicity Assay Used |
| MCF-10A | Human Breast Epithelial | >20 (apoptosis) | Annexin V/7-AAD |
| e.g., HUVEC | Human Umbilical Vein Endothelial | User-defined | e.g., MTT, LDH |
| e.g., NHDF | Normal Human Dermal Fibroblast | User-defined | e.g., MTT, LDH |
| e.g., HaCaT | Human Keratinocyte | User-defined | e.g., MTT, LDH |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the cytotoxicity of TMI-1.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
TMI-1 compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of TMI-1 in complete medium.
-
Remove the medium from the wells and add 100 µL of the TMI-1 dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from damaged cells into the culture medium.
Materials:
-
TMI-1 compound
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)
-
96-well cell culture plates
-
Complete cell culture medium
-
Lysis buffer (provided in the kit for positive control)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with serial dilutions of TMI-1 for the desired duration. Include untreated, vehicle, and maximum LDH release (lysis buffer) controls.
-
After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant and incubate at room temperature for the recommended time (usually 15-30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
TMI-1 compound
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with TMI-1 for the desired time.
-
Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by TMI-1 and the general workflow for assessing its cytotoxicity.
Caption: Mechanism of TMI-1 Action and its Targets.
Caption: Experimental Workflow for Assessing Cytotoxicity.
Caption: Troubleshooting Logic for Unexpected Cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Refinement of TMI-1 Delivery in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TMI-1 in animal models. The information is designed to address common challenges and provide standardized protocols to enhance experimental reproducibility and success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo delivery of TMI-1?
A1: TMI-1 is a hydrophobic molecule with low aqueous solubility. The choice of vehicle is critical for ensuring its bioavailability. For single-dose pharmacokinetic (PK) studies, a formulation of 25% DMSO in Cremophor and water has been shown to be suitable for concentrations up to 2 mg/mL.[1] For higher concentrations needed for efficacy studies, vehicles such as Dimethylacetamide (DMA) in combination with PEG 600 and Solutol HS-15 have demonstrated the ability to achieve clear solutions at 10 and 30 mg/mL.[1] For repeat-dose studies, a medicated gel formulation can be a well-tolerated option for oral administration, which can help overcome bioavailability issues and provide sustained blood levels of the compound.[1] A novel vehicle composed of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) (DPP) has also been reported as effective for solubilizing poorly soluble compounds for intravenous administration in rats.[2][3]
Q2: What are the recommended routes of administration for TMI-1 in mice?
A2: The optimal route of administration depends on the experimental objective.
-
Intravenous (IV): This route ensures immediate and complete bioavailability, making it ideal for pharmacokinetic studies.[4] However, it can be technically challenging and may require anesthesia. The lateral tail vein is a common site for IV injections in mice.
-
Intraperitoneal (IP): IP administration offers a larger surface area for absorption compared to subcutaneous injection, leading to relatively rapid absorption.[4] It is a commonly used route for systemic delivery in rodents and is generally well-tolerated for repeated daily dosing for up to a month.[5]
-
Oral (PO): Oral gavage is a convenient and economical route for administration.[6] However, the oral bioavailability of TMI-1 may be limited due to its poor solubility and potential first-pass metabolism.[1] Formulating TMI-1 in a medicated gel can improve oral absorption and sustain exposure.[1]
-
Subcutaneous (SC): This route is relatively easy to perform and is suitable for sustained release formulations. However, absorption can be slower compared to other parenteral routes.[7]
Q3: How can I monitor the delivery and efficacy of TMI-1 in vivo?
A3: Monitoring TMI-1 delivery and efficacy can be achieved through several methods:
-
Pharmacokinetic Analysis: Blood samples can be collected at various time points after administration to determine the concentration of TMI-1 over time.[8][9] This data is used to calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
-
Biodistribution Studies: To understand the tissue distribution of TMI-1, radiolabeled TMI-1 can be administered, followed by measuring radioactivity in various organs at different time points.[8][10]
-
Pharmacodynamic (PD) Biomarkers: Efficacy can be assessed by measuring the modulation of a target biomarker in tumor or surrogate tissues. For example, if TMI-1 inhibits a specific kinase, downstream protein phosphorylation could be measured by techniques like Western blot or immunohistochemistry.
-
Tumor Growth Inhibition: In oncology models, the primary efficacy endpoint is often the measurement of tumor volume over time compared to a vehicle-treated control group.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of TMI-1 in the formulation upon standing. | - Poor solubility in the chosen vehicle.- Change in temperature or pH. | - Prepare the formulation fresh before each use.- Consider using a co-solvent system or a different vehicle with higher solubilizing capacity (see Vehicle Solubility table below).- Gently warm the formulation and vortex before administration. |
| Animal distress or adverse events after administration (e.g., lethargy, ruffled fur). | - Vehicle toxicity.- High concentration of organic solvents like DMSO.- Off-target effects of TMI-1. | - Run a vehicle-only control group to assess tolerability.- Reduce the percentage of organic solvent in the formulation if possible.- Consider an alternative, less toxic vehicle.[11]- Evaluate lower doses of TMI-1. |
| Lack of efficacy in tumor growth inhibition studies. | - Insufficient drug exposure at the tumor site.- Poor bioavailability via the chosen administration route.- Rapid metabolism and clearance of TMI-1. | - Perform a pilot PK study to confirm adequate plasma concentrations.- Consider a different route of administration that provides higher bioavailability (e.g., IV or IP instead of PO).- Increase the dosing frequency or dose level based on PK data.- Investigate potential drug metabolism pathways.[1] |
| High variability in tumor growth or other efficacy readouts between animals in the same group. | - Inconsistent dosing technique.- Variability in animal health or tumor implantation.- Formulation instability. | - Ensure all personnel are properly trained and consistent in their administration technique.- Randomize animals into treatment groups.- Prepare and administer the formulation consistently for all animals. |
| Difficulty with intravenous injection in the tail vein. | - Vasoconstriction of the tail vein.- Inexperience with the technique. | - Warm the mouse under a heat lamp for a few minutes to induce vasodilation.- Use proper restraint techniques to minimize stress.- Practice the technique with saline before using the drug formulation. |
Data Presentation
Table 1: Solubility of a Hypothetical Poorly Soluble Compound (C16) in Various In Vivo Vehicles
| Vehicle Composition | Concentration (mg/mL) | Solubility Assessment |
| DMSO | >100 | Clear Solution |
| 25% DMSO in Cremophor/Water | up to 2 | Clear Solution |
| Dimethylacetamide / 90% PEG 600 | 10, 30 | Clear Solution |
| Solutol HS-15 / PEG 600 | 10, 30 | Clear Solution |
| Medicated Gel (for oral dosing) | - | Stable Suspension |
Data adapted from a study on the anti-invasive agent C16, which serves as a model for a poorly soluble compound like TMI-1.[1]
Table 2: Recommended Maximum Injection Volumes for Mice
| Route | Maximum Volume (mL/kg) | Needle Gauge |
| Intravenous (IV) | 5 | 27-30G |
| Intraperitoneal (IP) | 10 | 25-30G |
| Subcutaneous (SC) | 10 | 25-27G |
| Intramuscular (IM) | 5 | 25-30G |
| Oral (PO) Gavage | 10 | 18-24G |
General guidelines compiled from multiple sources.[7] It is crucial to adhere to institutional animal care and use committee (IACUC) guidelines.
Experimental Protocols
Protocol 1: Preparation of TMI-1 Formulation for Intravenous Injection
-
Weigh the required amount of TMI-1 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of N,N-Dimethylacetamide (DMA) to achieve a 20% final concentration.
-
Vortex until TMI-1 is completely dissolved.
-
Add Propylene glycol (PG) to a final concentration of 40%.
-
Add Polyethylene Glycol (PEG-400) to a final concentration of 40%.
-
Vortex the solution thoroughly until it is clear and homogenous.
-
Visually inspect the solution for any precipitates before drawing it into a syringe.
-
Administer to the animal via the lateral tail vein using an insulin syringe with a 27G or smaller needle.
Protocol 2: Oral Gavage Administration of TMI-1 in a Medicated Gel
-
Prepare a stable suspension of TMI-1 in the medicated gel (e.g., Medigel Sucralose) at the desired concentration.
-
Ensure uniform distribution of TMI-1 within the gel by thorough mixing.
-
Draw the medicated gel into a syringe fitted with a proper gavage needle (ball-tipped).
-
Gently restrain the mouse and ensure the head and neck are extended to create a straight line to the stomach.
-
Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.
-
Monitor the animal for any signs of distress during and after the procedure.
Visualizations
Caption: Hypothetical signaling pathway inhibited by TMI-1.
Caption: General experimental workflow for TMI-1 in vivo studies.
Caption: Troubleshooting decision tree for TMI-1 experiments.
References
- 1. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bioscmed.com [bioscmed.com]
- 5. az.research.umich.edu [az.research.umich.edu]
- 6. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.sdsu.edu [research.sdsu.edu]
- 8. Biodistribution, pharmacokinetics, and nuclear imaging studies of 111In-labeled rGel/BLyS fusion toxin in SCID mice bearing B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics, biodistribution and toxicology of novel cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biodistribution, pharmacokinetics and metabolism of interleukin-1 receptor antagonist (IL-1RA) using [18F]-IL1RA and PET imaging in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
troubleshooting inconsistent results with TMI-1
Welcome to the technical support center for TMI-1, a potent dual inhibitor of TNF-α converting enzyme (TACE/ADAM17) and several matrix metalloproteinases (MMPs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and to troubleshoot inconsistent results that may be encountered during their work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is TMI-1 and what is its primary mechanism of action?
A1: TMI-1 is a synthetic, orally bioavailable thiomorpholin hydroxamate-based inhibitor. Its primary mechanism of action is the potent inhibition of A Disintegrin and Metalloproteinase 17 (ADAM17), also known as TNF-α Converting Enzyme (TACE), and several matrix metalloproteinases (MMPs).[1][2] The hydroxamate group in TMI-1 chelates the essential zinc ion in the catalytic domain of these enzymes, thereby blocking their proteolytic activity.[3] This inhibition prevents the shedding of the extracellular domains of various cell surface proteins, most notably Tumor Necrosis Factor-alpha (TNF-α).[1][2]
Q2: What are the primary research applications for TMI-1?
A2: TMI-1 is primarily used in cancer research due to its selective cytotoxicity towards tumor cells and cancer stem cells.[1][2][4] It has shown efficacy in a wide range of tumor cell lines, including triple-negative and ERBB2-overexpressing breast cancers.[4][5] Its ability to induce caspase-dependent apoptosis and cell cycle arrest in cancer cells makes it a valuable tool for studying cancer biology and evaluating potential therapeutic strategies.[4][5] Additionally, it is used in models of rheumatoid arthritis.[1][2]
Q3: How should I prepare and store TMI-1 stock solutions?
A3: TMI-1 is soluble in DMSO up to 100 mM and in ethanol up to 20 mM.[1][2] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in sterile DMSO. For long-term storage, the solid compound should be stored at -20°C.[1][2] DMSO stock solutions can also be stored at -20°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q4: What is the known target selectivity of TMI-1?
A4: TMI-1 is a dual inhibitor of ADAM17 and several MMPs. It exhibits potent inhibitory activity against MMP-13, MMP-2, MMP-1, ADAM17, MMP-9, MMP-7, and MMP-14 with IC50 values in the nanomolar range.[1][2] Due to its hydroxamate structure, it has the potential for off-target binding to other metalloenzymes.[6][7]
Troubleshooting Guide for Inconsistent Results
Problem 1: Low Potency or Lack of Expected Biological Effect
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Hydroxamate-based inhibitors can be susceptible to hydrolysis.[6] Ensure that the compound has been stored correctly at -20°C and protected from moisture. Prepare fresh stock solutions from solid material if degradation is suspected. |
| Incorrect Dosing | Verify the final concentration of TMI-1 in your experiment. Perform a dose-response curve to determine the optimal effective concentration for your specific cell line and assay conditions. Effective doses (ED50) in breast cancer cell lines typically range from 0.6 µM to 12.5 µM.[4][5] |
| Cell Line Resistance | While TMI-1 is effective against a broad range of cancer cell lines, some cell lines may exhibit intrinsic or acquired resistance.[4] Confirm the expression and activity of ADAM17 and relevant MMPs in your cell line. |
| Assay Interference | Ensure that components of your assay medium are not interfering with TMI-1 activity. Some serum components can bind to small molecules and reduce their effective concentration. |
Problem 2: High Cell Viability in Control (Vehicle-Treated) Cells
| Potential Cause | Troubleshooting Steps |
| DMSO Cytotoxicity | Although generally used at low concentrations, DMSO can be toxic to some cell lines, especially with prolonged exposure.[8][9] It is crucial to keep the final DMSO concentration in the culture medium below 0.5%, and ideally at or below 0.1%.[9] Always include a vehicle control with the same final DMSO concentration as your experimental wells to accurately assess its effect.[10] |
| Precipitation of TMI-1 | TMI-1 is highly soluble in DMSO but has poor aqueous solubility. When diluting the DMSO stock into aqueous cell culture medium, the compound may precipitate, leading to a lower effective concentration. To mitigate this, add the TMI-1 stock solution directly to the cell culture medium with vigorous mixing. Avoid making intermediate dilutions in aqueous buffers.[10] |
Problem 3: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Steps |
| Batch-to-Batch Variability | If you are using TMI-1 from different manufacturing lots, there could be variations in purity or potency. It is advisable to purchase a sufficient quantity from a single batch for a series of related experiments. |
| Cell Passage Number | The phenotype and drug sensitivity of cultured cells can change with high passage numbers. Maintain a consistent and low passage number for your experiments. |
| Inconsistent Cell Seeding Density | The initial number of cells seeded can influence the outcome of proliferation and viability assays. Ensure that cells are seeded at a consistent density across all wells and experiments. |
Quantitative Data Summary
Table 1: Inhibitory Activity of TMI-1 against ADAM17 and MMPs
| Target | IC50 (nM) |
| MMP-13 | 3 |
| MMP-2 | 4.7 |
| MMP-1 | 6.6 |
| ADAM17 (TACE) | 8.4 |
| MMP-9 | 12 |
| MMP-7 | 26 |
| MMP-14 | 26 |
| Data sourced from Tocris Bioscience and R&D Systems.[1][2] |
Table 2: Effective Dose (ED50) of TMI-1 in Breast Cancer Cell Lines
| Cell Line | Molecular Subtype | ED50 (µM) |
| SUM149 | Basal | 1.5 |
| SUM190 | ERBB2-overexpressing | 1.3 |
| SK-BR-3 | ERBB2-overexpressing | 2.5 |
| BT-474 | Luminal | 8.1 |
| MCF-7 | Luminal | > 20 |
| Data sourced from Mezil et al., 2012.[5] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
TMI-1 Treatment:
-
Prepare a series of dilutions of your TMI-1 DMSO stock in complete growth medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of TMI-1.
-
Include a vehicle control with the same final concentration of DMSO.
-
Incubate the plate for the desired treatment period (e.g., 48-72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes at room temperature to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Detection using Annexin V Staining
This protocol is a general guideline for detecting apoptosis by flow cytometry.
-
Cell Treatment: Seed and treat cells with TMI-1 as described in the MTT assay protocol in a 6-well plate format.
-
Cell Harvesting:
-
After the treatment period, collect both the floating and adherent cells.
-
For adherent cells, gently wash with PBS and detach using trypsin-EDTA.
-
Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
-
Cell Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
ADAM17 Signaling Pathway in Cancer
References
- 1. TMI 1 | Synthetic Metalloprotease Inhibitors: R&D Systems [rndsystems.com]
- 2. TMI 1 | ADAMs | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. Tumor selective cytotoxic action of a thiomorpholin hydroxamate inhibitor (TMI-1) in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
optimizing incubation time for TMI-1 treatment
Welcome to the technical support center for TMI-1, a potent inhibitor of TNF-α converting enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols, troubleshooting common issues, and understanding the signaling pathways affected by TMI-1.
Frequently Asked Questions (FAQs)
Q1: What is TMI-1 and what is its primary mechanism of action?
A1: TMI-1 is a selective, orally bioavailable inhibitor of ADAM17 (TACE) and several matrix metalloproteinases (MMPs). Its primary mechanism of action is the inhibition of the enzymatic activity of ADAM17 by binding to the zinc ion in the catalytic site. This prevents the shedding of the extracellular domains of various transmembrane proteins, most notably Tumor Necrosis Factor-alpha (TNF-α). By inhibiting TACE, TMI-1 blocks the release of soluble TNF-α, a key pro-inflammatory cytokine involved in various cellular processes, including inflammation and cancer progression.
Q2: What are the common applications of TMI-1 in research?
A2: TMI-1 is utilized in a variety of research applications, primarily to investigate the roles of ADAM17 and its substrates in disease. Common applications include:
-
Cancer Research: Studying the effects of inhibiting ADAM17 on tumor growth, cell viability, apoptosis, and metastasis. TMI-1 has shown cytotoxic action against various cancer cell lines.
-
Inflammation and Autoimmune Disease Models: Investigating the role of TACE in inflammatory processes. TMI-1 has been used in models of rheumatoid arthritis.
-
Neurotoxicity Studies: Assessing the protective effects of TACE inhibition against chemotherapy-induced peripheral neuropathy.
Q3: How should I determine the optimal incubation time for TMI-1 treatment in my cell line?
A3: The optimal incubation time for TMI-1 is dependent on the cell type, the concentration of TMI-1, and the specific biological question being investigated. A time-course experiment is the most effective method to determine the ideal duration. We recommend starting with a range of time points, such as 24, 48, and 72 hours, and assessing your endpoint of interest (e.g., cell viability, protein expression, cytokine release). Shorter incubation times may be sufficient to observe effects on signaling pathways, while longer durations may be necessary to see changes in cell viability or apoptosis.
Q4: What is a typical starting concentration range for TMI-1 in cell culture experiments?
A4: Based on published studies, a typical starting concentration range for TMI-1 in cell culture is between 0.1 µM and 20 µM. For initial experiments, we recommend testing a logarithmic dose range (e.g., 0.1, 1, 10 µM) to determine the optimal concentration for your specific cell line and experimental endpoint. Always perform a dose-response curve to identify the IC50 value in your system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of TMI-1 treatment | Suboptimal Incubation Time: The incubation period may be too short to observe the desired effect. | Perform a time-course experiment, extending the incubation period (e.g., up to 72 or 96 hours). Monitor both early (e.g., phosphorylation of downstream targets) and late (e.g., apoptosis) cellular events. |
| Incorrect TMI-1 Concentration: The concentration of TMI-1 may be too low to effectively inhibit TACE in your specific cell line. | Perform a dose-response experiment with a wider range of concentrations. Consult the literature for effective concentrations in similar cell types. | |
| Cell Line Insensitivity: The biological process you are studying may not be dependent on TACE activity in your chosen cell line. | Confirm TACE expression and activity in your cell line. Consider using a positive control cell line known to be sensitive to TACE inhibition. | |
| High levels of cell death at all concentrations | Toxicity at Longer Incubation Times: Prolonged exposure to TMI-1, even at lower concentrations, may induce significant cytotoxicity. | Reduce the incubation time. A shorter exposure may be sufficient to achieve the desired biological effect without widespread cell death. |
| Off-Target Effects: At high concentrations, TMI-1 may have off-target effects leading to toxicity. | Lower the concentration of TMI-1 and perform a careful dose-response analysis to find a therapeutic window. | |
| Inconsistent results between experiments | Variability in Cell Seeding Density: Different starting cell numbers can affect the response to treatment over time. | Standardize your cell seeding protocol to ensure consistent cell density at the start of each experiment. |
| Instability of TMI-1 in Culture Media: TMI-1 may degrade over long incubation periods. | For long-term experiments, consider replenishing the media with fresh TMI-1 every 24-48 hours. |
Data Presentation
Table 1: TMI-1 Inhibitory Activity (IC50 Values)
| Enzyme | IC50 (nM) |
| ADAM17 (TACE) | 8.4 |
| MMP-1 | 6.6 |
| MMP-2 | 4.7 |
| MMP-7 | 26 |
| MMP-9 | 12 |
| MMP-13 | 3 |
| MMP-14 | 26 |
Data sourced from Tocris Bioscience.[1]
Table 2: Time-Dependent Effect of TMI-1 on SUM149 Breast Cancer Cell Viability
| TMI-1 Concentration (µM) | 24h (% Viability) | 48h (% Viability) | 72h (% Viability) |
| 0 (Control) | 100 | 100 | 100 |
| 2.5 | ~95 | ~85 | ~70 |
| 5 | ~90 | ~70 | ~50 |
| 10 | ~80 | ~50 | ~30 |
| 20 | ~60 | ~30 | ~15 |
Note: These are approximate values based on graphical data from Mezil et al., 2012. Actual results may vary.
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for TMI-1 using a Cell Viability Assay
This protocol outlines a general workflow to determine the optimal incubation time of TMI-1 on a cancer cell line using a standard MTT or similar cell viability assay.
-
Cell Seeding:
-
Seed your cancer cell line of choice in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
TMI-1 Preparation:
-
Prepare a stock solution of TMI-1 in DMSO.
-
Prepare a serial dilution of TMI-1 in your complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest TMI-1 dose.
-
-
Treatment:
-
Remove the old medium from the 96-well plate and add the medium containing the different concentrations of TMI-1 or vehicle control.
-
Prepare separate plates for each time point to be tested (e.g., 24h, 48h, 72h).
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for the desired durations.
-
-
Cell Viability Assay (MTT Example):
-
At each time point, add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration at each time point relative to the vehicle control.
-
Plot the dose-response curves for each incubation time to determine the IC50 value at each time point.
-
The optimal incubation time will depend on the desired outcome (e.g., the time point that gives a clear dose-dependent effect without excessive cell death at lower concentrations).
-
Visualizations
References
Validation & Comparative
TMI-1: A Potent Inhibitor of TACE for Research and Drug Development
For researchers, scientists, and drug development professionals, understanding the inhibitory effects of novel compounds on key biological targets is paramount. This guide provides a comprehensive comparison of TMI-1, a potent inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), with other alternative inhibitors. The data presented, supported by detailed experimental protocols, validates the efficacy of TMI-1 and offers a framework for its evaluation in preclinical research.
TMI-1 is a hydroxamate-based small molecule that has demonstrated significant inhibitory activity against TACE, also known as A Disintegrin and Metalloproteinase 17 (ADAM17). TACE is a key enzyme responsible for the proteolytic cleavage of membrane-bound pro-Tumor Necrosis Factor-α (pro-TNF-α) to its soluble, biologically active form. Dysregulation of TNF-α is implicated in a variety of inflammatory diseases, making TACE an attractive therapeutic target.
Comparative Inhibitory Activity of TACE Inhibitors
The potency of TMI-1 against TACE has been quantified and compared to other known TACE inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's efficacy. The following table summarizes the IC50 values of TMI-1 and alternative TACE inhibitors.
| Inhibitor | TACE (ADAM17) IC50 (nM) | Other Metalloproteinases Inhibited (IC50 in nM) |
| TMI-1 | 8.4 | MMP-1 (6.6), MMP-2 (4.7), MMP-7 (26), MMP-9 (12), MMP-13 (3), MMP-14 (26) |
| Marimastat | 3.8 | MMP-1 (5), MMP-2 (6), MMP-7 (13), MMP-9 (3), MMP-14 (9)[1][2][3][4] |
| Apratastat (TMI-005) | Not explicitly stated, but is a known TACE/MMP inhibitor.[5][6][7][8] | Dual TACE/MMP-13 inhibitor[6] |
Note: Lower IC50 values indicate greater potency.
TACE Signaling Pathway
TACE plays a crucial role in the initial step of the TNF-α signaling cascade. The following diagram illustrates the canonical pathway.
Experimental Protocols
To ensure accurate and reproducible assessment of TACE inhibition, a detailed experimental protocol is essential. The following outlines a common method using a fluorescence resonance energy transfer (FRET) assay.
TACE Inhibition Assay Protocol (FRET-based)
This protocol describes a method to determine the inhibitory activity of compounds against TACE using a fluorogenic substrate.
Materials:
-
Recombinant human TACE (ADAM17)
-
Fluorogenic TACE substrate (e.g., a peptide with a quenched fluorophore)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 1 µM ZnCl2, 0.05% Brij-35)
-
TMI-1 and other test inhibitors
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a dilution series of TMI-1 and other test inhibitors in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the recombinant human TACE in assay buffer to the desired working concentration.
-
Assay Reaction: a. To each well of a 96-well black microplate, add 20 µL of the diluted inhibitor solution. For control wells, add 20 µL of assay buffer with DMSO. b. Add 40 µL of the diluted TACE enzyme solution to each well. c. Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
Substrate Addition: a. Prepare the fluorogenic TACE substrate solution in assay buffer according to the manufacturer's instructions. b. Add 40 µL of the substrate solution to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: a. Immediately place the microplate in a fluorescence microplate reader. b. Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the specific fluorogenic substrate used (e.g., excitation at 340 nm and emission at 490 nm). c. Record fluorescence readings at regular intervals (e.g., every 5 minutes) for a total of 60 minutes.
-
Data Analysis: a. Determine the rate of substrate cleavage (reaction velocity) for each well by calculating the slope of the linear portion of the fluorescence versus time curve. b. Plot the reaction velocity against the inhibitor concentration. c. Calculate the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., four-parameter logistic fit).
Experimental Workflow Diagram
The following diagram visualizes the key steps in the TACE inhibition assay workflow.
Conclusion
The data and protocols presented in this guide validate the potent inhibitory effect of TMI-1 on TACE. With a low nanomolar IC50 value, TMI-1 stands as a strong candidate for further investigation in inflammatory disease models. The provided experimental framework offers a reliable method for researchers to independently verify these findings and to evaluate the efficacy of other potential TACE inhibitors.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Marimastat | Synthetic Metalloprotease Inhibitors: R&D Systems [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Drug evaluation: apratastat, a novel TACE/MMP inhibitor for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apratastat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
TMI-1 vs. Other MMP Inhibitors in Cancer Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of TMI-1, a potent thiomorpholinone-based hydroxamate inhibitor, with other notable matrix metalloproteinase (MMP) inhibitors used in cancer research. The information presented is supported by experimental data to aid in the selection of appropriate inhibitors for preclinical and translational studies.
Introduction to MMPs and Their Inhibition in Cancer
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. In cancer, MMPs are often overexpressed and play a pivotal role in tumor growth, invasion, angiogenesis, and metastasis. Consequently, MMP inhibitors have been a significant focus of cancer drug discovery. Early broad-spectrum inhibitors like Batimastat and Marimastat showed promise in preclinical models but largely failed in clinical trials due to lack of efficacy and dose-limiting toxicities. This has led to the development of more selective inhibitors, such as TMI-1, which also targets A Disintegrin and Metalloproteinase (ADAM) enzymes, particularly ADAM17 (TACE).
Comparative Performance of MMP Inhibitors
The inhibitory activity of TMI-1, Batimastat, and Marimastat against a panel of MMPs is summarized below. The data, presented as half-maximal inhibitory concentrations (IC50), has been compiled from various sources. It is important to note that direct comparison of absolute values should be made with caution as experimental conditions may have varied between studies.
| Target MMP | TMI-1 IC50 (nM) | Batimastat IC50 (nM) | Marimastat IC50 (nM) |
| MMP-1 (Collagenase-1) | 6.6 | 3 | 5 |
| MMP-2 (Gelatinase-A) | 4.7 | 4 | 6 |
| MMP-3 (Stromelysin-1) | - | 20 | - |
| MMP-7 (Matrilysin) | 26 | 6 | 13 |
| MMP-9 (Gelatinase-B) | 12 | 4 | 3 |
| MMP-13 (Collagenase-3) | 3 | - | - |
| MMP-14 (MT1-MMP) | 26 | - | 9 |
| ADAM17 (TACE) | 8.4 | - | - |
From the available data, TMI-1 demonstrates potent, low nanomolar inhibition against several MMPs, including those critical for cancer progression such as MMP-2, MMP-9, and MMP-14. Notably, it also exhibits strong inhibition of ADAM17, a key sheddase involved in the release of tumor necrosis factor-alpha (TNF-α) and other cell surface proteins. Batimastat and Marimastat are also broad-spectrum MMP inhibitors with potent activity against several MMPs.
Experimental Protocols
A detailed understanding of the experimental methodologies used to evaluate these inhibitors is crucial for interpreting the data and designing future studies.
Fluorometric MMP Activity Assay for IC50 Determination
This protocol outlines a common in vitro method to determine the potency of MMP inhibitors.
1. Principle:
The assay utilizes a quenched fluorogenic substrate. In its intact form, the substrate's fluorescence is quenched. Upon cleavage by an active MMP, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. The presence of an inhibitor reduces the rate of substrate cleavage, and the IC50 value is calculated from the dose-response curve.
2. Materials:
-
Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
MMP Inhibitor (e.g., TMI-1, Batimastat, Marimastat) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
3. Procedure:
-
Enzyme Preparation: Dilute the recombinant MMP enzyme to the desired working concentration in cold assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of the MMP inhibitor in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Reaction Setup:
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of the diluted inhibitor or vehicle (for control wells) to the appropriate wells.
-
Add 20 µL of the diluted enzyme to all wells except the blank (add 20 µL of assay buffer to the blank).
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition: Add 20 µL of the fluorogenic substrate to all wells to initiate the reaction.
-
Fluorescence Measurement: Immediately begin reading the fluorescence intensity (e.g., Ex/Em = 328/420 nm) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the reaction velocity (rate of fluorescence increase) for each well.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizing Key Pathways and Processes
MMP-14 Signaling Pathway in Cancer Invasion
MMP-14 (MT1-MMP), a membrane-anchored MMP, plays a critical role in pericellular proteolysis, facilitating cancer cell invasion through dense ECM barriers.
Caption: MMP-14 signaling cascade in cancer cell invasion.
General Workflow for MMP Inhibitor Screening
The discovery and development of novel MMP inhibitors typically follow a structured workflow, from initial screening to preclinical evaluation.
Caption: A typical workflow for the discovery of new MMP inhibitors.
Simplified MMP Activation Cascade
MMPs are typically synthesized as inactive zymogens (pro-MMPs) and require proteolytic cleavage for activation. This activation can be initiated by other proteases, including other MMPs, creating a cascade.
Caption: Simplified overview of the MMP activation process.
Conclusion
TMI-1 represents a potent, dual inhibitor of MMPs and ADAM17, with a distinct profile compared to older broad-spectrum MMP inhibitors like Batimastat and Marimastat. While direct comparative studies are limited, the available data suggests TMI-1's potential in targeting key pathways in cancer progression. The choice of an appropriate MMP inhibitor for research will depend on the specific MMPs of interest, the desired selectivity profile, and the biological context of the study. Careful consideration of the experimental design and a thorough understanding of the underlying signaling pathways are essential for advancing our knowledge of MMPs in cancer and developing effective therapeutic strategies.
TMI-1: A Comparative Guide to its Anti-Inflammatory Properties
This guide provides a comprehensive comparison of the anti-inflammatory properties of the hypothetical molecule TMI-1, a TREM-1 (Triggering Receptor Expressed on Myeloid cells-1) inhibitor, with other established anti-inflammatory agents. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data.
Introduction to TMI-1 and its Mechanism of Action
TMI-1 is a novel investigational molecule designed to modulate the inflammatory response by inhibiting the TREM-1 receptor. TREM-1 is a key amplifier of inflammation, and its expression is upregulated on neutrophils and monocytes in response to infectious and inflammatory stimuli. By blocking TREM-1 signaling, TMI-1 aims to reduce the excessive production of pro-inflammatory cytokines and mitigate tissue damage associated with acute and chronic inflammatory conditions.
The proposed mechanism of action for TMI-1 involves the disruption of the TREM-1 signaling cascade, which acts in synergy with other pattern recognition receptors like Toll-like receptors (TLRs). This targeted approach offers the potential for a more focused anti-inflammatory effect compared to broader-acting agents.
The TREM-1 Signaling Pathway
The activation of TREM-1 is a critical step in the amplification of the inflammatory cascade. The binding of a yet-to-be-fully-characterized ligand to TREM-1 initiates a signaling pathway that synergizes with other inflammatory signals, leading to an exaggerated immune response.
TMI-1 vs. Monoclonal Antibodies: A Comparative Guide to TNF-alpha Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two distinct strategies for inhibiting Tumor Necrosis Factor-alpha (TNF-alpha), a key cytokine implicated in a range of inflammatory diseases. We will explore the novel small molecule inhibitor, TMI-1, which targets the TNF-alpha Converting Enzyme (TACE), and compare its performance with established monoclonal antibodies that directly neutralize TNF-alpha. This objective analysis is supported by experimental data to aid in the evaluation of these therapeutic approaches.
Executive Summary
TMI-1 represents a fundamentally different approach to TNF-alpha inhibition compared to monoclonal antibodies. By inhibiting TACE (also known as ADAM17), TMI-1 prevents the release of soluble TNF-alpha from its membrane-bound precursor. This upstream mechanism contrasts with monoclonal antibodies like adalimumab, infliximab, and etanercept, which bind to and neutralize already-released TNF-alpha. Key differentiators include TMI-1's oral bioavailability and its broader enzymatic inhibition profile, which includes several matrix metalloproteinases (MMPs). Monoclonal antibodies, on the other hand, offer high specificity for TNF-alpha. The choice between these modalities depends on the desired therapeutic profile, including the importance of oral administration, the desired specificity, and the potential impact on other physiological processes regulated by TACE and MMPs.
Mechanism of Action
TMI-1: Inhibition of TNF-alpha Release
TMI-1 is a potent inhibitor of TACE, the enzyme responsible for cleaving the 26-kDa transmembrane precursor of TNF-alpha (pro-TNF-alpha) to release the soluble 17-kDa active form. By blocking TACE, TMI-1 effectively reduces the concentration of circulating TNF-alpha.[1]
Monoclonal Antibodies: Direct Neutralization of TNF-alpha
Monoclonal antibodies (mAbs) such as adalimumab and infliximab, and the fusion protein etanercept, function by directly binding to soluble and, in some cases, membrane-bound TNF-alpha. This binding prevents TNF-alpha from interacting with its receptors (TNFR1 and TNFR2), thereby blocking downstream inflammatory signaling.[2][3][4][5][6]
Comparative Performance Data
The following tables summarize key quantitative data for TMI-1 and representative TNF-alpha inhibiting monoclonal antibodies.
Table 1: Potency and Selectivity
| Compound | Target | Metric | Value | Reference(s) |
| TMI-1 | ADAM17 (TACE) | IC50 | 8.4 nM | [7] |
| MMP-1 | IC50 | 6.6 nM | [7] | |
| MMP-2 | IC50 | 4.7 nM | [7] | |
| MMP-7 | IC50 | 26 nM | [7] | |
| MMP-9 | IC50 | 12 nM | [7] | |
| MMP-13 | IC50 | 3 nM | [7] | |
| MMP-14 | IC50 | 26 nM | [7] | |
| Adalimumab | Soluble TNF-alpha | Kd | 8.6 pM | [2] |
| Membrane TNF-alpha | Kd | 483 pM | [2] | |
| TNF-alpha Neutralization | IC50 | 80.9 pM | [8] | |
| Infliximab | Soluble TNF-alpha | Kd | 4.2 pM | [2] |
| Membrane TNF-alpha | Kd | 468 pM | [2] | |
| TNF-alpha Neutralization | IC50 | ~24.2 ng/mL | [9] | |
| Etanercept | Soluble TNF-alpha | Kd | 0.4 pM | [2] |
| Membrane TNF-alpha | Kd | 445 pM | [2] | |
| TNF-alpha Neutralization | IC50 | ~0.8 ng/mL | [9] |
Table 2: Pharmacokinetics
| Compound | Administration Route | Bioavailability | Half-life | Reference(s) |
| TMI-1 | Oral | Orally bioavailable | Not specified | [1][7] |
| Adalimumab | Subcutaneous | ~64% | 10-20 days | [10][11] |
| Infliximab | Intravenous | 100% | 8-9.5 days | [12][13] |
Table 3: In Vivo Efficacy in Collagen-Induced Arthritis (Mouse Model)
| Compound | Dosing | Outcome | Reference(s) |
| TMI-1 | 5, 10, 20 mg/kg p.o. b.i.d. (prophylactic) | Highly effective in reducing clinical severity scores | [1] |
| 100 mg/kg p.o. b.i.d. (therapeutic) | Highly effective in reducing clinical severity scores | [1] | |
| Adalimumab | 0.25, 1, 10, 25 mg/kg i.p. | Dose-dependent reduction in arthritis progression | [14] |
| Etanercept | 25, 100 µg per mouse i.p. | Dose-dependent decrease in incidence and severity of arthritis | [15] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
TACE Inhibition Assay (Fluorometric)
This protocol outlines a method for screening TACE inhibitors.
Methodology:
-
Reagent Preparation : Prepare TACE enzyme solution in assay buffer. Dissolve test compounds (e.g., TMI-1) and a known inhibitor control (e.g., GM6001) in a suitable solvent and dilute to the desired concentration in assay buffer. Prepare a fluorogenic TACE substrate solution.
-
Assay Procedure :
-
Add the TACE enzyme solution to the wells of a microplate.
-
Add the diluted test inhibitors, inhibitor control, or assay buffer (for enzyme control) to the respective wells.
-
Incubate for 5 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the TACE substrate solution to all wells.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 318/449 nm for some substrates).
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes), protected from light.
-
Measure the final fluorescence.
-
-
Data Analysis : Calculate the percent inhibition of TACE activity for each test compound concentration compared to the enzyme control. Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
TNF-alpha Neutralization Assay (WEHI-164 Cytotoxicity Assay)
This bioassay measures the ability of a test compound to neutralize the cytotoxic effect of TNF-alpha on the WEHI-164 mouse fibrosarcoma cell line.
Methodology:
-
Cell Culture : Culture WEHI-164 cells in appropriate media. For the assay, seed the cells into 96-well plates at a predetermined density (e.g., 5 x 10^4 cells/well).
-
Reagent Preparation : Prepare serial dilutions of the TNF-alpha inhibitor (e.g., adalimumab). Prepare a solution of recombinant human TNF-alpha at a concentration known to induce significant cell death (e.g., 1 ng/mL).
-
Assay Procedure :
-
Add the serial dilutions of the inhibitor to the wells containing the WEHI-164 cells.
-
Add the TNF-alpha solution to all wells except for the cell-only control wells.
-
Include controls for cells alone (maximum viability) and cells with TNF-alpha alone (maximum cytotoxicity).
-
Incubate the plates for 24 hours at 37°C in a CO2 incubator.
-
-
Viability Measurement :
-
Add a cell viability reagent (e.g., MTT or WST-1) to each well and incubate for the recommended time to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis : Calculate the percentage of cell viability for each inhibitor concentration relative to the controls. Determine the IC50 value, the concentration of the inhibitor that results in 50% neutralization of TNF-alpha-induced cytotoxicity, by plotting cell viability against the logarithm of the inhibitor concentration.[2][3][16][17][18]
Collagen-Induced Arthritis (CIA) in Mice
This is a widely used animal model to evaluate the efficacy of anti-arthritic compounds.
Methodology:
-
Induction of Arthritis :
-
Primary Immunization : Emulsify type II collagen (e.g., bovine or chicken) in Complete Freund's Adjuvant (CFA). Inject susceptible strains of mice (e.g., DBA/1) intradermally at the base of the tail.
-
Booster Immunization : After 2-3 weeks, provide a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
-
Treatment :
-
Once clinical signs of arthritis appear (e.g., paw swelling and redness), randomize the animals into treatment groups.
-
Administer TMI-1 orally or the monoclonal antibody via intraperitoneal or subcutaneous injection at predetermined doses and schedules. Include a vehicle control group.
-
-
Assessment of Arthritis :
-
Clinical Scoring : Regularly monitor the mice for the severity of arthritis using a clinical scoring system (e.g., a scale of 0-4 for each paw, based on erythema and swelling).
-
Paw Thickness : Measure paw thickness using a caliper.
-
-
Endpoint Analysis :
-
At the end of the study, collect blood for measurement of serum cytokine levels and anti-collagen antibody titers.
-
Harvest paws for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Conclusion
TMI-1 and TNF-alpha-targeting monoclonal antibodies represent two distinct and compelling strategies for mitigating the effects of this pro-inflammatory cytokine. TMI-1 offers the advantage of oral administration and a novel mechanism of action that prevents the formation of soluble TNF-alpha. Its broader inhibition of MMPs may offer additional therapeutic benefits in diseases where these enzymes play a pathological role, but also warrants careful consideration of potential off-target effects. Monoclonal antibodies provide high specificity for TNF-alpha and have a well-established track record of efficacy and safety in various inflammatory conditions. The choice between these approaches will be guided by the specific therapeutic context, including the disease indication, desired route of administration, and the importance of a highly specific or a broader-acting inhibitory profile. The experimental data and protocols presented in this guide provide a foundation for further comparative studies to fully elucidate the relative merits of these two classes of TNF-alpha inhibitors.
References
- 1. Identification and characterization of 4-[[4-(2-butynyloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-(3S)thiomorpholinecarboxamide (TMI-1), a novel dual tumor necrosis factor-alpha-converting enzyme/matrix metalloprotease inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparisons of affinities, avidities, and complement activation of adalimumab, infliximab, and etanercept in binding to soluble and membrane tumor necrosis factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of a novel anti-human TNF-α murine monoclonal antibody with high binding affinity and neutralizing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wjgnet.com [wjgnet.com]
- 6. 4adi.com [4adi.com]
- 7. TMI 1 | ADAMs | Tocris Bioscience [tocris.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics and concentration–effect relationship of adalimumab in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. amedeolucente.it [amedeolucente.it]
- 12. ovid.com [ovid.com]
- 13. youtube.com [youtube.com]
- 14. info.taconic.com [info.taconic.com]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 17. researchgate.net [researchgate.net]
- 18. Similar Pharmacokinetics of the Adalimumab (Humira®) Biosimilar BI 695501 Whether Administered via Subcutaneous Autoinjector or Prefilled Syringe (VOLTAIRE®-AI and VOLTAIRE®-TAI): Phase 1, Randomized, Open-Label, Parallel-Group Trials - PMC [pmc.ncbi.nlm.nih.gov]
TMI-1 in Patient-Derived Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of preclinical cancer research is increasingly shifting towards the use of patient-derived xenograft (PDX) models. These models, developed by implanting tumor tissue from a patient directly into an immunodeficient mouse, are recognized for their ability to retain the histological and genetic characteristics of the original tumor, offering a more predictive platform for evaluating novel therapeutics compared to traditional cell line-derived xenografts.[1][2] This guide provides a comparative overview of the thiomorpholine hydroxamate inhibitor, TMI-1, and its validation, with a focus on its performance in the context of breast cancer and the existing data from preclinical models. While direct and extensive validation of TMI-1 in a wide range of breast cancer PDX models is not yet broadly published, this guide synthesizes the available data and draws comparisons with standard-of-care agents that have been evaluated in PDX models.
TMI-1: A Novel Thiomorpholin Hydroxamate Inhibitor
TMI-1 is a novel compound initially designed as a metalloproteinase inhibitor for the treatment of rheumatoid arthritis. Subsequent research has repositioned TMI-1 as a potential anti-cancer agent, demonstrating tumor-selective cytotoxic action.
Mechanism of Action
Preclinical studies have shown that TMI-1 induces caspase-dependent apoptosis in cancer cells. This mechanism of action suggests a targeted effect on tumor cells while sparing non-malignant cells. The selectivity of TMI-1 for tumor cells and cancer stem cells at submicromolar ranges highlights its potential as a therapeutic with a favorable safety profile.
Preclinical Validation of TMI-1
In Vitro Efficacy
TMI-1 has demonstrated efficacy across a broad panel of 40 tumor cell lines of various origins, with an ED50 ranging from 0.6 µM to 12.5 µM. In breast cancer cell lines, TMI-1 has shown activity against luminal, basal, and ERBB2-overexpressing subtypes, including triple-negative breast cancer (TNBC) cells.
In Vivo Efficacy in a Transgenic Mouse Model
In a study utilizing the MMTV-ERBB2/neu transgenic mouse model of breast cancer, administration of TMI-1 at a dose of 100 mg/kg/day resulted in tumor apoptosis and inhibited the occurrence and development of mammary gland tumors. Notably, no adverse effects were reported during the treatment period, further supporting the tumor-selective nature of the compound.
Note: While the MMTV-ERBB2/neu model is a valuable tool for studying HER2-positive breast cancer, it is a genetically engineered mouse model and not a patient-derived xenograft model. The absence of published data on TMI-1 in breast cancer PDX models represents a current gap in the comprehensive preclinical evaluation of this compound.
Comparative Analysis with Standard-of-Care Agents in PDX Models
To provide a framework for evaluating the potential of TMI-1, this section summarizes the performance of established breast cancer therapies—docetaxel, doxorubicin, and lapatinib—in PDX models. It is important to note that the following data is not from direct head-to-head comparisons with TMI-1 in the same PDX models but serves as a benchmark for efficacy in these translational models.
Data from Preclinical Studies in PDX Models
| Therapeutic Agent | Cancer Type/PDX Model | Key Findings in PDX Models | Reference |
| Docetaxel | Triple-Negative Breast Cancer (TNBC) PDX | - Induced tumor regression in sensitive models. - Emergence of chemoresistance observed in initially sensitive models. - Identified DNA methylation and transcriptional changes associated with resistance. | [3] |
| Docetaxel + Carboplatin | Triple-Negative Breast Cancer (TNBC) PDX | - Combination therapy was largely ineffective at enhancing response over the best single agent. - Enhanced response in only ~13% of PDXs, with antagonism observed in a similar percentage. | [4][5] |
| Doxorubicin | Breast Cancer Cell Line Xenografts (MCF-7 and MDA-MB-231) | - Both cell lines exhibited increased resistance in a 3D microfluidic tumor model compared to 2D culture. - MDA-MB-231 (triple-negative) showed greater resistance than MCF-7 (luminal A) in the 3D model. | [2] |
| Lapatinib | HER2+ and Basal-like/EGFR+ Breast Cancer Xenografts | - In combination with radiation, significantly diminished tumor regrowth. - Radiosensitization correlated with ERK1/2 inhibition in the EGFR+ model and AKT inhibition in the HER2+ model. | [6] |
Experimental Protocols
Establishment and Maintenance of Breast Cancer PDX Models
A generalized protocol for the establishment and propagation of breast cancer PDX models is as follows:
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients following surgical resection.
-
Implantation: A small fragment of the tumor is surgically implanted into the mammary fat pad of a severely immunodeficient mouse (e.g., NOD/SCID or NSG mouse). For estrogen receptor-positive (ER+) models, estradiol supplementation is often required.[1][7]
-
Tumor Growth and Passaging: Once the tumor reaches a specified size (e.g., 1000-1500 mm³), it is harvested. A portion is cryopreserved for future use, and the remainder is serially passaged into new cohorts of mice for expansion.[8]
-
Model Characterization: Established PDX models are characterized through histology, immunohistochemistry, and genomic profiling to ensure fidelity to the original patient tumor.[8][9]
Drug Efficacy Studies in PDX Models
-
Cohort Formation: Mice bearing established PDX tumors of a specified size are randomized into treatment and control groups.
-
Treatment Administration: The investigational drug (e.g., TMI-1) and comparator agents are administered according to a predetermined dosing schedule and route of administration.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated.
-
Endpoint Analysis: At the end of the study, tumors are excised for further analysis, including histology, biomarker assessment, and molecular profiling to identify mechanisms of response and resistance.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for TMI-1 Induced Apoptosis
Caption: Proposed mechanism of TMI-1 inducing caspase-dependent apoptosis.
General Experimental Workflow for PDX-Based Drug Efficacy Testing
Caption: Standard workflow for preclinical drug evaluation using PDX models.
Conclusion
TMI-1 presents a promising profile as a tumor-selective cytotoxic agent with a clear mechanism of action involving the induction of apoptosis. Its efficacy in preclinical models, particularly in a transgenic model of HER2-positive breast cancer, warrants further investigation. However, a critical next step in the preclinical validation of TMI-1 is its evaluation in a diverse panel of well-characterized patient-derived xenograft models of breast cancer. Such studies will be essential to confirm its efficacy across the spectrum of breast cancer subtypes and to provide a direct comparison with current standard-of-care therapies. The data generated from PDX models will be invaluable for informing the design of future clinical trials and ultimately determining the clinical utility of TMI-1 in the treatment of breast cancer. Researchers are encouraged to incorporate PDX models into their future studies of TMI-1 to bridge the current translational gap.
References
- 1. Patient-Derived Xenograft Models of Breast Cancer and Their Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Response to Doxorubicin in Breast Cancer Subtypes Simulated by a Microfluidic Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Altered Transcriptome and DNA Methylation Profiles of Docetaxel Resistance in Breast Cancer PDX Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Patient-Derived Xenografts of Triple-Negative Breast Cancer Enable Deconvolution and Prediction of Chemotherapy Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Lapatinib in Combination with Radiation Diminishes Tumor Regrowth in HER2+ and Basal-Like/EGFR+ Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
TMI-1: A Comparative Analysis of its Anti-Cancer Effects Across Diverse Cell Lines
A detailed examination of the thiomorpholin hydroxamate inhibitor, TMI-1, reveals a potent and selective cytotoxic effect on a broad spectrum of cancer cell lines, while exhibiting minimal impact on non-tumoral cells. This guide provides a comparative analysis of TMI-1's efficacy, delves into its mechanism of action, and outlines the experimental protocols used to ascertain its effects.
TMI-1, a dual inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), and several matrix metalloproteinases (MMPs), has demonstrated significant promise in preclinical cancer studies.[1][2] Originally developed for the treatment of rheumatoid arthritis, its repositioning as an anti-cancer agent stems from its ability to induce programmed cell death, or apoptosis, in tumor cells.[1] This report synthesizes the available experimental data to provide researchers, scientists, and drug development professionals with a comprehensive overview of TMI-1's performance.
Comparative Efficacy of TMI-1 Across Various Cancer Cell Lines
Experimental data from a comprehensive study by Mezil et al. (2012) illustrates the broad-spectrum anti-cancer activity of TMI-1. The half-maximal effective concentration (ED50) of TMI-1 was determined in a panel of 46 different cell types, including various cancer cell lines and non-tumoral control cells. The results, summarized in the table below, highlight the selective potency of TMI-1 against malignant cells.[1]
| Cell Line | Cell Type | ERBB2 Status | ED50 (µM) | Caspase-3/7 Activation |
| Breast Cancer | ||||
| SUM149 | Inflammatory Breast Cancer | - | 2.5 | + |
| BT-20 | Triple-Negative Breast Cancer | - | 8.1 | + |
| SK-BR-3 | Breast Adenocarcinoma | + | 1.3 | + |
| SUM190 | Inflammatory Breast Cancer | + | 2.5 | + |
| MDA-MB-231 | Breast Adenocarcinoma | - | >20 | - |
| MCF-7 | Breast Adenocarcinoma | - | 7.5 | + |
| T-47D | Breast Ductal Carcinoma | - | 6.3 | + |
| Ovarian Cancer | ||||
| TOV-112D | Ovarian Carcinoma | + | 0.6 | + |
| OVCAR-3 | Ovarian Adenocarcinoma | - | 1.3 | + |
| Lung Cancer | ||||
| A549 | Non-Small Cell Lung Cancer | - | 0.8 | + |
| Hepatoma | ||||
| PLC/PRF/5 | Hepatocellular Carcinoma | - | 1.1 | + |
| Kidney Cancer | ||||
| ACHN | Renal Cell Adenocarcinoma | - | 1.2 | + |
| Prostate Cancer | ||||
| PC-3 | Prostate Adenocarcinoma | - | 2.5 | + |
| DU 145 | Prostate Carcinoma | - | 3.8 | + |
| Colon Cancer | ||||
| HT-29 | Colorectal Adenocarcinoma | - | 5.0 | + |
| HCT 116 | Colorectal Carcinoma | - | 6.3 | + |
| Non-Tumoral Cells | ||||
| MCF-10A | Mammary Gland Epithelium | - | >20 | - |
| HMEpC | Mammary Epithelial Cells | - | >20 | - |
| HUVEC | Umbilical Vein Endothelium | - | >20 | - |
| NHDF | Dermal Fibroblasts | - | >20 | - |
-
Data Source: Mezil et al., 2012, PLoS One.[1]
-
ERBB2 Status: Indicates the expression status of the human epidermal growth factor receptor 2.
-
ED50: The concentration of TMI-1 that inhibits cell growth by 50%.
-
Caspase-3/7 Activation: ‘+’ indicates activation, a key marker of apoptosis; ‘-’ indicates no activation.
The data clearly demonstrates that TMI-1 is highly effective against a wide range of cancer cell lines, with ED50 values in the sub-micromolar to low micromolar range.[1] Notably, cell lines overexpressing ERBB2, such as SK-BR-3 and TOV-112D, were particularly sensitive to TMI-1.[1] In stark contrast, non-tumoral cell lines like MCF-10A and HUVEC were resistant to TMI-1, with ED50 values exceeding 20 µM, underscoring the tumor-selective nature of this compound.[1]
Mechanism of Action: Induction of Extrinsic Apoptosis
TMI-1 exerts its cytotoxic effects primarily through the inhibition of ADAM17 and various MMPs.[2] This inhibition disrupts key signaling pathways that promote cancer cell survival and proliferation. A critical consequence of this inhibition is the induction of the extrinsic pathway of apoptosis. This is a programmed cell death cascade initiated by external signals. In the case of TMI-1, the inhibition of its target enzymes leads to the activation of caspase-8, a key initiator caspase in the extrinsic pathway.[2] Activated caspase-8 then triggers a downstream cascade of effector caspases, such as caspase-3 and caspase-7, which ultimately execute the dismantling of the cell.[1]
References
A Comparative Analysis of TMI-1 and Selective TACE Inhibitors for Researchers
In the landscape of therapeutic intervention targeting Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as ADAM17, a critical regulator of inflammatory and proliferative signaling, two distinct strategic approaches have emerged: the dual inhibition of TACE and Matrix Metalloproteinases (MMPs) versus the selective inhibition of TACE. This guide provides a detailed comparative study of TMI-1, a dual TACE/MMP inhibitor, and a class of selective TACE inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and methodologies.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data for TMI-1 and representative selective TACE inhibitors, offering a clear comparison of their inhibitory profiles.
Table 1: Inhibitory Activity (IC50, nM) of TMI-1 and Selective TACE Inhibitors against TACE (ADAM17) and various Matrix Metalloproteinases (MMPs)
| Inhibitor | TACE (ADAM17) | MMP-1 | MMP-2 | MMP-7 | MMP-9 | MMP-13 | MMP-14 | ADAM-TS4 |
| TMI-1 | 8.4[1][2][3][4] | 6.6[2][3][4] | 4.7[2][3][4] | 26[2][3][4] | 12[2][3][4] | 3[2][3][4] | 26[2][3][4] | 100[4] |
| TAPI-0 | 100 | - | - | - | - | - | - | - |
| TAPI-1 | - | - | - | - | - | - | - | - |
| TAPI-2 | - | 20,000 (general MMP)[1] | - | - | - | - | - | - |
| Marimastat | - | - | - | - | - | - | - | - |
Table 2: Cellular Activity of TMI-1
| Cell Line | Assay | Effect | IC50 / Concentration |
| Raw 264.7 (murine macrophage) | LPS-induced TNF-α secretion | Inhibition | 40 nM[4] |
| THP-1 (human monocytic) | LPS-induced TNF-α secretion | Inhibition | 200 nM[4] |
| Human primary monocytes | LPS-induced TNF-α secretion | Inhibition | 190 nM[4] |
| Human whole blood | LPS-induced TNF-α secretion | Inhibition | 300 nM[4] |
| SUM149 (breast cancer) | Cell Cycle Inhibition & Apoptosis | Induces Caspase-3, -7, -8, -9 activation | 0-20 μM[1] |
| Various Cancer Cell Lines | Cell Viability | Decrease | 1.3-8.1 µM[4] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for assays commonly used to evaluate TACE inhibitors.
In Vitro TACE Inhibition Assay (Fluorometric)
This protocol is based on the principles of commercially available TACE inhibitor screening kits.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against TACE.
Materials:
-
Recombinant human TACE enzyme
-
Fluorogenic TACE substrate (e.g., a FRET-based peptide)
-
Assay buffer (e.g., 50 mM Tris, 10 mM CaCl2, 1 µM ZnCl2, pH 7.5)
-
Test compounds (TMI-1, selective TACE inhibitors) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Add 50 µL of the diluted test compounds or vehicle control (assay buffer with DMSO) to the wells of the 96-well plate.
-
Add 25 µL of the TACE enzyme solution to each well and incubate for 10-15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the fluorogenic TACE substrate to each well.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 328 nm excitation and 393 nm emission for some substrates) in a kinetic mode for 30-60 minutes at 37°C.
-
Calculate the reaction velocity (rate of fluorescence increase) for each concentration of the test compound.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot for TNF-α Secretion
Objective: To qualitatively or semi-quantitatively measure the amount of secreted TNF-α in cell culture supernatants following treatment with TACE inhibitors.
Materials:
-
Cell culture medium (supernatant) from cells treated with LPS and TACE inhibitors.
-
Protein concentration assay kit (e.g., BCA assay).
-
SDS-PAGE gels.
-
Transfer apparatus (e.g., semi-dry or wet transfer system).
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibody against TNF-α.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Collect cell culture supernatants and centrifuge to remove cellular debris.
-
Determine the total protein concentration of the supernatants.
-
Load equal amounts of total protein from each sample onto an SDS-PAGE gel. Include a positive control of recombinant TNF-α.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against TNF-α (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the band corresponding to TNF-α (typically around 17 kDa for the soluble form) will indicate the amount of secreted protein.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic or anti-proliferative effects of TACE inhibitors on cancer cells.
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
96-well clear microplate.
-
TMI-1 or selective TACE inhibitors dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the TACE inhibitors for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value for cytotoxicity.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Visual representations are essential for understanding complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
Figure 1: TACE Signaling Pathway and Points of Inhibition.
Figure 2: Experimental Workflow for Comparing TACE Inhibitors.
Discussion and Conclusion
The data presented highlights the fundamental difference between TMI-1 and selective TACE inhibitors. TMI-1 demonstrates potent, dual inhibition of both TACE and a range of MMPs.[2][3][4] This broad-spectrum activity could be advantageous in diseases where both pathways are pathologically relevant, such as in certain cancers where MMPs play a crucial role in invasion and metastasis. However, this lack of selectivity may also lead to off-target effects and a narrower therapeutic window.
Selective TACE inhibitors, in contrast, are designed to specifically target the proteolytic activity of TACE, thereby reducing the shedding of pro-TNF-α and other TACE substrates while minimizing the inhibition of MMPs.[5] This selectivity could potentially offer a better safety profile by avoiding the side effects associated with broad MMP inhibition. However, the currently available data on the specific inhibitory profiles and in vivo efficacy of many selective TACE inhibitors is less comprehensive than that for TMI-1, making direct, data-driven comparisons challenging.
The choice between a dual inhibitor like TMI-1 and a selective TACE inhibitor will ultimately depend on the specific therapeutic context. For diseases where TACE is the primary driver and MMP inhibition is undesirable, a selective inhibitor would be the preferred approach. Conversely, in complex pathologies with contributions from both TACE and MMPs, a dual inhibitor might offer superior efficacy. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety of these two classes of inhibitors in various disease models. This guide serves as a foundational resource for researchers embarking on such investigations.
References
Safety Operating Guide
Proper Disposal Procedures for TMI-1: A Guide for Laboratory Professionals
An Important Note on "TMI-1" Identification: The designation "TMI-1" is ambiguous. It is widely associated with the Three Mile Island Nuclear Generating Station Unit 1. However, in the context of laboratory research and drug development, "TMI-1" can also refer to specific chemical compounds. This guide focuses on the proper disposal procedures for a chemical entity known as TMI-1, intended for researchers, scientists, and drug development professionals. Given the potential for confusion, it is imperative to confirm the exact identity of any substance, including its CAS number, with the manufacturer's Safety Data Sheet (SDS) before handling or disposal.
This document provides essential safety and logistical information for the proper disposal of the chemical compound TMI-1, with the understanding that this refers to the research chemical (3S)-4-[[4-(2-butyn-1-yloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-3-thiomorpholinecarboxamide (CAS Number: 287403-39-8). Due to the limited availability of specific, detailed public disposal protocols for this compound, this guide also furnishes general best practices for the disposal of laboratory chemical waste and special considerations for compounds analogous to thalidomide, a class of molecules requiring stringent handling and disposal procedures due to their teratogenic effects.[1][2][3][4]
General Safety and Handling
Before any disposal procedures are undertaken, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE), such as safety glasses, gloves, and a lab coat. All handling of TMI-1 should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
TMI-1 Disposal Data Summary
| Parameter | Guideline | Source |
| Physical State | Solid | Cayman Chemical SDS |
| Recommended Disposal Method | Must be made according to official regulations. | Cayman Chemical SDS |
| Small Quantities | May be disposable with household waste (consult with local regulations and EHS). | Cayman Chemical SDS |
| Container Disposal | Uncleaned packaging must be disposed of according to official regulations. | Cayman Chemical SDS |
| Incompatible Materials | Strong acids, strong bases, strong oxidizing agents, strong reducing agents. | Cayman Chemical SDS |
General Laboratory Chemical Waste Disposal Protocol
The following is a general, step-by-step protocol for the disposal of chemical waste, including compounds like TMI-1, in a laboratory setting. This protocol is based on guidelines from various environmental health and safety (EHS) manuals.[5][6][7][8][9][10][11][12][13][14][15]
Step 1: Waste Identification and Segregation
-
Properly identify the chemical waste. Do not mix incompatible waste streams.[8][15] For TMI-1, this means keeping it separate from strong acids, bases, and oxidizing or reducing agents.
-
Segregate waste into categories such as halogenated solvents, non-halogenated solvents, acidic waste, basic waste, and solid waste.[5][15]
Step 2: Container Selection and Labeling
-
Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[5][6][8][14] For solid waste like TMI-1, a clearly labeled, sealed bag or container is appropriate.
-
Label the waste container clearly with the words "Hazardous Waste," the full chemical name(s) of the contents, the concentration of each component, and the date of accumulation.[5][6][10][11][12] Do not use abbreviations or chemical formulas.[5][12]
Step 3: Waste Accumulation and Storage
-
Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[7][8][10]
-
Ensure the SAA is equipped with secondary containment to capture any potential leaks.[5][10][14]
-
Keep waste containers closed at all times, except when adding waste.[6][7][14][15]
Step 4: Request for Disposal
-
When the waste container is full or has reached the accumulation time limit set by your institution (often up to one year for partially filled containers), submit a request for pickup to your institution's Environmental Health and Safety (EHS) department.[5][7][9]
-
Complete all necessary paperwork, providing an accurate description of the waste.[5][11]
Step 5: Handling Contaminated Materials
-
Any materials, such as pipette tips, gloves, or wipes, that come into contact with TMI-1 should be considered chemically contaminated solid waste.
-
Dispose of these materials in a designated, labeled container for solid chemical waste.[5] Chemically contaminated sharps should be placed in a puncture-resistant sharps container specifically designated for chemical contamination.[9]
Special Considerations for Thalidomide Analogues
While the specific classification of TMI-1 as a thalidomide analogue requires confirmation, if it belongs to this class of compounds, additional precautions are necessary due to the potential for severe developmental toxicity.[1][2][4]
-
Decontamination: All surfaces and equipment should be thoroughly decontaminated after handling. The primary rinse from cleaning contaminated glassware must be collected as hazardous waste.[12][14] Subsequent rinses may be permissible for drain disposal, pending institutional and local regulations.[12][14]
-
Waste Handling: Due to the high potency and toxicity of some thalidomide analogues, it is prudent to handle all waste streams as highly hazardous.
-
Consult EHS: Always consult with your institution's EHS department for specific guidance on the disposal of potent, biologically active compounds.
Disposal Workflow Diagram
The following diagram illustrates a general workflow for the proper disposal of laboratory chemical waste.
Caption: General workflow for laboratory chemical waste disposal.
By adhering to these procedures and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of TMI-1 and other laboratory chemicals, thereby protecting yourself, your colleagues, and the environment.
References
- 1. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lsa.umich.edu [lsa.umich.edu]
- 3. Thalidomide - Wikipedia [en.wikipedia.org]
- 4. How medical research changed after thalidomide [medicalnewstoday.com]
- 5. Chemical Waste Procedures | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 6. Chemical Waste | Environmental Health and Safety [ehs.weill.cornell.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Chemical Waste – EHS [ehs.mit.edu]
- 11. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 12. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 13. lsuhsc.edu [lsuhsc.edu]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. - Division of Research Safety | Illinois [drs.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
